The oxytocin receptor (OXTR) belongs to the class I G protein-coupled receptor (GPCR) superfamily and is encoded by a single gene located on chromosome 3p25. This receptor plays crucial roles in various physiological processes, with its most well-established functions being the stimulation of uterine contractions during parturition and milk ejection during lactation. The OXTR is primarily coupled to the Gαq/11 protein pathway, which activates phospholipase C beta (PLCβ), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger intracellular calcium release and protein kinase C activation, ultimately resulting in smooth muscle contraction [1] [2].
The development of oxytocin receptor antagonists represents a significant area of pharmacological research, initially driven by the need for effective tocolytic agents to manage preterm labor. The clinical potential of these compounds extends beyond obstetrics, with emerging research indicating applications in oncology, neuropsychiatry, and metabolic disorders. The first-generation antagonists were primarily peptide-based molecules structurally derived from oxytocin, while more recent drug discovery efforts have focused on developing non-peptide compounds with improved bioavailability, receptor selectivity, and blood-brain barrier penetration [3] [2]. The evolution of OXTR antagonists reflects advances in our understanding of receptor pharmacology and signaling bias, where different ligands can selectively modulate specific downstream pathways through the same receptor.
Oxytocin receptor antagonists can be broadly categorized based on their chemical structure, selectivity, and developmental status. The following tables provide a comprehensive overview of established and investigational antagonists.
Table 1: Clinically Evaluated and Approved Oxytocin Receptor Antagonists
| Compound Name | Chemical Class | Developmental Status | Primary Characteristics | Clinical Applications |
|---|---|---|---|---|
| Atosiban | Peptide | Approved (Europe), not FDA-approved | Dual OXTR/V1a vasopressin receptor antagonist | Management of preterm labor [1] [4] |
| Barusiban | Peptide | Investigational | Higher OXTR affinity, lower V1a receptor affinity | Preterm labor (no more effective than placebo in trials) [1] [2] |
| Nolasiban | Non-peptide | Investigational | Selective, orally administered | Preterm labor, embryo transfer (improved pregnancy rates) [5] |
| Retosiban | Non-peptide | Investigational | Selective OXTR antagonist | Preterm labor [2] |
| L-368,899 | Non-peptide | Research use | Potent, non-peptide, blood-brain barrier penetration | Primarily research tool [6] [7] |
| L-371,257 | Non-peptide | Research use | Potent and selective OXTR antagonist | Research tool [7] |
| SSR-126768A | Non-peptide | Investigational | Selective OXTR antagonist | Preterm labor [2] |
Table 2: Research-Grade Oxytocin Receptor Antagonists
| Compound Name | Chemical Class | Research Applications | Key Features |
|---|---|---|---|
| d(CH2)5[Tyr(Me)2,Thr4,Orn8,des-Gly-NH29]-vasotocin | Peptide | Experimental studies | OXTR antagonist used in mechanistic studies [4] |
| TFK (Tyrosine-Ketocarbazide) | Non-peptide | Experimental studies | Research tool for OXTR modulation |
| ALS-I (Aminolactam-Substituted Indole) | Non-peptide | Experimental studies | Research tool for OXTR modulation |
Oxytocin receptor antagonists function primarily through competitive inhibition of oxytocin binding at the receptor site. By occupying the orthosteric binding pocket without initiating receptor activation, these compounds prevent the conformational changes in the OXTR necessary for G-protein coupling and subsequent intracellular signaling. The signaling pathways affected by OXTR activation are multifaceted, with the primary pathway involving Gαq/11-mediated activation of phospholipase C (PLC), which leads to increased intracellular calcium levels and smooth muscle contraction [1] [2]. Additionally, OXTR activation can stimulate the mitogen-activated protein kinase (MAPK) pathway and Rho-associated protein kinase (ROCK) signaling, both of which contribute to the contractile and inflammatory responses [2].
Recent research has revealed that different OXTR antagonists exhibit varying degrees of signaling bias, whereby they differentially affect downstream pathways. For instance, atosiban has been shown to inhibit Gαq-mediated signaling while potentially activating Gαi-dependent pathways in certain tissues, which may explain its pro-inflammatory effects in human amnion [8]. In contrast, nolasiban appears to inhibit both Gαq and Gαi signaling induced by oxytocin, demonstrating a more comprehensive antagonistic profile [5]. This nuanced understanding of ligand-directed signaling has important implications for the development of next-generation OXTR antagonists with improved efficacy and safety profiles.
Figure 1: Oxytocin Receptor Signaling Pathways and Antagonist Mechanisms. OXTR antagonists primarily inhibit Gq-mediated pathways leading to contraction, but show variable effects on Gi-mediated inflammatory pathways.
The diagram illustrates the complex signaling network activated by the oxytocin receptor and the points of antagonist intervention. The primary therapeutic target of OXTR antagonists in preterm labor is the Gαq/11-PLC-IP3 pathway that increases intracellular calcium and stimulates myometrial contractions. However, the differential effects of antagonists on various downstream pathways highlight the importance of comprehensive pharmacological profiling in drug development. For example, the discovery that atosiban can activate Gαi-mediated pro-inflammatory pathways in amnion cells underscores the potential limitations of some first-generation antagonists [8]. This signaling complexity also extends to cross-talk with other receptors, as evidenced by the ability of OXTR antagonists to inhibit prostaglandin F2α-induced contractions and inflammatory responses in human myometrium [5].
The comprehensive evaluation of OXTR antagonists employs a range of in vitro and ex vivo assays to assess compound efficacy, potency, and selectivity. Key methodological approaches include:
Radioligand Binding Assays: These experiments determine the affinity (Kd) and binding potency (IC50) of antagonists at the OXTR. Membranes from cells expressing recombinant human OXTR are incubated with radiolabeled oxytocin (e.g., [3H]-oxytocin) in the presence of increasing concentrations of test compounds. Non-specific binding is determined in the presence of unlabeled oxytocin, and competition binding curves are generated to calculate IC50 values [2].
Calcium Flux Assays: Functional antagonism of OXTR-mediated signaling is frequently assessed by measuring intracellular calcium mobilization. Cells expressing OXTR are loaded with calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM), pretreated with antagonists, and then stimulated with oxytocin. The inhibition of calcium response is measured using fluorometric imaging plate readers (FLIPR) or similar systems, providing IC50 values for functional antagonism [5].
Myometrial Contraction Studies: The tocolytic potential of OXTR antagonists is evaluated using ex vivo myometrial strip preparations. Human myometrial tissues obtained from cesarean sections are mounted in organ baths containing oxygenated physiological solution. Contractile responses to oxytocin or other agonists are recorded isometrically in the presence or absence of antagonists. Parameters such as contraction amplitude, frequency, and area under the curve are analyzed to determine antagonist potency [5].
Figure 2: Comprehensive Workflow for Evaluating OXTR Antagonists. The multi-stage process from compound synthesis to in vivo evaluation.
Recent advances in OXTR antagonist research have incorporated more sophisticated approaches to understand compound effects in complex biological systems:
Cancer Models for OXTR Antagonist Evaluation: The investigation of OXTR antagonists in oncology applications, particularly for hepatocellular carcinoma (HCC), employs diverse model systems including xenograft models, patient-derived explants, organoid cultures, and genetically engineered mouse models (e.g., MST1/2 double-knockout mice). In these systems, tumor growth inhibition is assessed through volumetric measurements, immunohistochemical analysis of proliferation markers (Ki-67), and apoptosis assays (TUNEL staining) [9] [10].
Behavioral Pharmacology Paradigms: For central nervous system applications, OXTR antagonists are evaluated in rodent models of stress and social behavior. The chronic social defeat stress (cSDS) paradigm involves repeated exposure of experimental animals to aggressive conspecifics, generating behavioral phenotypes relevant to anxiety and social avoidance. Antagonists are administered systemically or via intracerebral microinjection, with behavioral outcomes assessed using elevated plus-maze, social interaction tests, and forced swim tests [6].
Molecular Profiling of Antagonist Effects: Detailed mechanistic studies employ techniques such as chromatin immunoprecipitation (ChIP) to investigate transcription factor recruitment, siRNA-mediated gene silencing to validate target engagement, and Western blot analysis to quantify phosphorylation of signaling intermediates (e.g., NF-κB p65, ERK1/2, p38) in response to antagonist treatment [10] [5].
The primary clinical application of OXTR antagonists is the management of preterm labor, with atosiban being approved for this indication in many countries (though not in the United States). Clinical evidence regarding the efficacy of OXTR antagonists for tocolysis presents a complex picture. When compared with placebo, oxytocin receptor antagonists have not demonstrated statistically significant differences in preventing birth within 48 hours after trial entry (RR 1.05, 95% CI 0.15-7.43; two studies, 152 women) or in reducing perinatal mortality (RR 2.25, 95% CI 0.79-6.38; two studies, 729 infants) [1]. However, these compounds offer an important clinical advantage in their superior safety profile compared to other tocolytic agents such as β-adrenergic agonists, with significantly fewer maternal adverse effects requiring termination of treatment [1].
The therapeutic utility of OXTR antagonists in preterm labor may extend beyond simple receptor blockade, as evidenced by their ability to inhibit prostaglandin F2α-induced contractions and inflammatory responses in human myometrium. This surprising cross-receptor activity suggests that OXTR antagonists may modulate signaling pathways downstream of other contractile agents, potentially enhancing their therapeutic utility [5]. This property is particularly valuable given the multifaceted nature of labor initiation, which involves coordinated actions of multiple hormonal and inflammatory mediators.
Recent groundbreaking research has revealed a previously unrecognized role for OXTR signaling in hepatocellular carcinoma (HCC) pathogenesis. Studies have identified OXTR as an important activator of the Hippo/YAP axis in HCC, with OXTR expression correlating with Hippo gene signatures and poor survival outcomes [9] [10]. Activation of OXTR facilitates YAP dephosphorylation, nuclear accumulation, and transcriptional activation through the Gαq/11/ROCK/LATS axis in liver cancer cells. Importantly, the OXTR antagonist atosiban effectively blocked HCC growth in multiple model systems, including xenograft, patient-derived explant, organoid, and MST1/2 double-knockout mouse models [9].
The molecular mechanism underlying this effect involves a positive feedback loop between OXTR signaling and the Hippo/YAP axis, wherein YAP binds to the enhancer region of the OXTR gene and facilitates its transcription. This discovery positions OXTR inhibition with atosiban as a promising therapeutic strategy for treating HCC, particularly given its established safety profile and FDA-approved status for other indications [10]. The potential repurposing of atosiban for oncology applications represents an exciting frontier in OXTR antagonist research.
Beyond their peripheral applications, OXTR antagonists show potential for modulating central nervous system functions, particularly in the realm of stress-related behaviors and social cognition. Preclinical studies demonstrate that systemic administration of OXTR antagonists such as atosiban and L-368,899 can modulate behavioral responses to chronic social defeat stress in rodent models, affecting both anxiety-like behaviors and social avoidance [6]. These findings suggest potential applications for OXTR antagonists in disorders characterized by social dysfunction or maladaptive stress responses.
The development of brain-penetrant OXTR antagonists has been particularly challenging due to the peptide nature of early compounds and the need for precise receptor selectivity. However, non-peptide antagonists such as L-368,899 have demonstrated the ability to accumulate in limbic brain areas after peripheral administration, making them valuable tools for investigating the central effects of OXTR blockade [6]. Research in this area continues to evolve, with potential implications for the treatment of anxiety disorders, autism spectrum disorders, and other conditions involving social impairment.
The landscape of oxytocin receptor antagonist research continues to evolve beyond the initial focus on tocolysis, with emerging applications in oncology, neuropsychiatry, and other therapeutic areas. The differential signaling properties of various antagonists highlight the importance of comprehensive pharmacological characterization in drug development, as biased signaling can produce distinct physiological outcomes. Future directions in this field will likely include the development of compounds with enhanced receptor selectivity, optimized signaling bias, and improved pharmacokinetic properties for specific clinical applications.
The primary data for (Phe²,Orn⁸)-oxytocin comes from a study investigating vasopressin-induced calcium signaling in cultured hippocampal neurons [1]. Key experimental findings and methodologies are as follows:
| Experimental Aspect | Findings & Protocol Details |
|---|---|
| Receptor Specificity | Induced significant accumulation of [³H]inositol-1-phosphate ([³H]IP1); effect blocked by V1 antagonist d(CH₂)₅[Tyr(Me)²]-vasopressin [1]. |
| Calcium Signaling | V1 agonist (Phe²,Orn⁸)-oxytocin exposure induced a marked and sustained rise in intracellular calcium with oscillations [1]. |
| Inositol Phosphate Assay | Neurons pre-labeled with [³H]myo-inositol → Stimulated with (Phe²,Orn⁸)-oxytocin → Accumulated [³H]IP1 measured via scintillation counting [1]. |
| Calcium Fluorometry | Cells loaded with calcium-sensitive fluorescent dye → Agonist-induced changes in fluorescence (indicator of calcium concentration) measured [1]. |
(Phe²,Orn⁸)-oxytocin activates the V1 vasopressin receptor, a G-protein coupled receptor (GPCR), primarily triggering the Gq/11 pathway [2]. The following diagram illustrates the core signaling cascade and subsequent physiological effects:
This signaling cascade, particularly the sustained and oscillatory rise in intracellular calcium, underpins the peptide's role in modulating neuronal excitability and its documented neurotrophic effects [1].
Oxytocin antagonist peptides represent a class of therapeutic compounds designed to selectively block the oxytocin receptor (OTR), a G protein-coupled receptor (GPCR) that mediates the diverse physiological effects of oxytocin. These antagonists compete with endogenous oxytocin for binding to OTR, thereby inhibiting downstream signaling cascades and functional responses. The clinical significance of these compounds spans multiple therapeutic areas, most notably in obstetrics and gynecology where they are used for management of preterm labor, but emerging research suggests potential applications in psychiatry, oncology, and metabolic disorders as well [1]. The term "weak" oxytocin antagonist typically refers to compounds with lower binding affinity and reduced potency in functional assays compared to reference antagonists like atosiban, often resulting in partial rather than complete receptor blockade. This partial antagonism can be therapeutically advantageous in situations where complete blockade of oxytocin signaling is undesirable or where a more subtle modulation of the oxytocin system is needed.
The development of oxytocin antagonists has followed two primary chemical approaches: peptide-based antagonists derived from structural modifications of oxytocin or vasopressin, and non-peptide small molecule antagonists designed for improved oral bioavailability and blood-brain barrier penetration [1]. Peptide antagonists, while generally limited to parenteral administration due to poor metabolic stability, often exhibit superior receptor selectivity compared to early-generation non-peptide compounds. The pharmacological profile of an oxytocin antagonist is characterized by its binding affinity (Ki), functional potency (IC50 or pA2), and selectivity over related receptors (particularly vasopressin receptor subtypes V1a, V1b, and V2), which collectively determine its therapeutic utility and potential side effect profile [2].
The landscape of oxytocin antagonist peptides includes both clinically established agents and investigational compounds with varying pharmacological properties. Atosiban (Tractocile) represents the first and currently only approved oxytocin antagonist for clinical use, specifically for the management of preterm labor in many countries (though not in the United States) [1]. As a peptide-based antagonist, atosiban functions as a competitive receptor antagonist at OTR while also exhibiting some activity at vasopressin V1a receptors, which may contribute to both its therapeutic effects and side effect profile. The molecular basis for atosiban's activity stems from structural modifications to the native oxytocin molecule, including replacement of amino acids at positions 1, 2, 4, and 8, resulting in maintained binding affinity but lost efficacy [1].
Beyond atosiban, research has yielded several peptide antagonists with improved receptor affinity and selectivity profiles. A series of position-2 modified analogs incorporating L- or D-2-naphthylalanine (2-Nal) substitutions have demonstrated strikingly higher affinities for the human oxytocin receptor compared to atosiban [2]. These compounds, including peptides designated 1-8 in the literature, exhibit subnanomolar binding affinities (Ki values ranging from 0.07-0.29 nM for the most potent analogs) representing 250- to 1,000-fold improvements over atosiban (Ki = 76.4 nM) while maintaining favorable selectivity profiles over vasopressin receptors [2]. Another investigational peptide antagonist, F-792, has been particularly useful in basic research applications due to its limited ability to cross the blood-brain barrier, allowing for discrimination between central and peripheral oxytocin actions [3]. In experimental models, F-792 administered intravenously at 7 μg/kg effectively blocks mammary gland responsiveness to oxytocin without interfering with central oxytocin neuronal activity, demonstrating its preferential peripheral action [3].
Table 1: Comparative Binding Affinities of Selected Oxytocin Antagonist Peptides
| Compound Name | hOTR Ki (nM) | hV1aR Ki (nM) | Selectivity Ratio (hV1aR/hOTR) | Key Structural Features |
|---|---|---|---|---|
| Atosiban | 76.4 | 5.1 | 0.07 | Mixed OTR/V1aR antagonist |
| Peptide 1 | 0.17 | 1.1 | 6.5 | desGly-NH₂,D(CH₂)₅[D-2Nal²,Thr⁴]OVT |
| Peptide 2 | 0.29 | 1.3 | 4.5 | desGly-NH₂,D(CH₂)₅[2Nal²,Thr⁴]OVT |
| Peptide 3 | 0.07 | 0.19 | 2.7 | D(CH₂)₅[D-2Nal²,Thr⁴,Tyr-NH₂⁹]OVT |
| Peptide 4 | 0.14 | 0.54 | 3.9 | D(CH₂)₅[2Nal²,Thr⁴,Tyr-NH₂⁹]OVT |
| F-792 | Not specified | Not specified | Not specified | dCys-d-Trp-Ile-allolle-Asn-Carba-6-NmeOrn-NH₂ |
The structural determinants of oxytocin antagonist activity have been systematically explored through structure-activity relationship studies. Key modifications include: (1) Position 1 substitutions such as replacement of the disulfide bridge with dicarba bonds or incorporation of d-amino acids; (2) Position 2 modifications particularly with aromatic residues like 2-naphthylalanine which dramatically enhance hOTR affinity; (3) C-terminal alterations including des-glycinamide analogs and carboxamide modifications; and (4) Cyclization strategies that stabilize bioactive conformations while protecting against proteolytic degradation [2]. These structural insights have enabled the rational design of antagonists with tailored pharmacological properties, including compounds with preferential activity at peripheral versus central oxytocin receptors and those with optimized metabolic stability for extended duration of action.
The characterization of oxytocin antagonists begins with comprehensive binding studies to determine receptor affinity and selectivity. The gold standard approach involves competitive displacement assays using radiolabeled oxytocin (e.g., [³H]-oxytocin or [¹²⁵I]-OVTA) on cell membranes expressing recombinant human oxytocin receptors (hOTR) or native receptors from tissue preparations [2]. Typical protocol details include: incubation of membrane preparations (50-100 μg protein) with a fixed concentration of radioligand (0.1-0.5 nM) and varying concentrations of the test antagonist in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA) for 60-90 minutes at room temperature [2]. Non-specific binding is determined in the presence of a saturating concentration of unlabeled oxytocin (1 μM). Reactions are terminated by rapid filtration through glass fiber filters, followed by washing and quantification of retained radioactivity by scintillation counting. Data analysis typically involves nonlinear regression to determine IC₅₀ values, which are then converted to Kᵢ values using the Cheng-Prusoff equation to account for ligand concentration and affinity [2].
Receptor selectivity profiling represents a critical next step, particularly assessment of binding to vasopressin receptor subtypes (V1a, V1b, V2) due to their structural similarity to OTR. These assays follow similar principles but utilize cell membranes expressing the respective vasopressin receptors and appropriate radioligands (e.g., [³H]-AVP for V1a and V1b, [³H]-dDAVP for V2 receptors) [2]. The selectivity ratio (typically expressed as Kᵢ for related receptor divided by Kᵢ for OTR) provides a quantitative measure of specificity, with values >100 representing excellent selectivity for OTR over the off-target receptor. For weak antagonists, binding affinities may be in the high nanomolar to micromolar range, necessitating careful assay validation to ensure accurate determination of weaker interactions.
Functional characterization of oxytocin antagonists employs various cell-based signaling assays that measure the ability of test compounds to inhibit oxytocin-mediated responses. The most common approach assesses calcium mobilization in cells expressing OTR, as oxytocin receptor activation primarily couples through Gq proteins to stimulate phospholipase C, generating inositol trisphosphate (IP3) and subsequent release of calcium from intracellular stores [4]. Experimental details typically include: loading OTR-expressing cells (commonly Chinese hamster ovary or human embryonic kidney cells stably transfected with hOTR) with a fluorescent calcium indicator (e.g., Fluo-4 or Fura-2), followed by addition of the test antagonist at varying concentrations for a pre-incubation period (10-30 minutes), then challenge with a fixed concentration of oxytocin (typically the EC₈₀ concentration, often 1-10 nM) [4]. Calcium flux is measured in real-time using a fluorescence plate reader, and inhibition curves are generated to determine IC₅₀ values for antagonist potency.
Additional functional assays provide complementary information about antagonist properties: (1) Inositol phosphate accumulation directly measures PLC activation through quantification of total [³H]-inositol phosphates in cells pre-labeled with [³H]-myo-inositol; (2) ERK phosphorylation assays assess mitogen-activated protein kinase signaling downstream of OTR activation, typically via Western blot or ELISA formats; (3) β-arrestin recruitment assays evaluate biased signaling properties using enzyme fragment complementation or BRET technologies; and (4) uterotonic activity assays using isolated uterine tissue strips measure the ability of antagonists to inhibit oxytocin-induced contractions, providing translation to clinically relevant tissue responses [4]. For weak antagonists, functional potency (IC₅₀) typically correlates with binding affinity (Kᵢ), though significant discrepancies may suggest allosteric mechanisms or signaling pathway-specific effects.
Table 2: Standard Experimental Protocols for Oxytocin Antagonist Characterization
| Assay Type | Key Reagents & Materials | Experimental Conditions | Primary Readout | Typical Duration |
|---|---|---|---|---|
| Radioligand Binding | Cell membranes expressing OTR/V receptors, [³H]-oxytocin or [¹²⁵I]-OVTA | 50 mM Tris-HCl buffer, 10 mM MgCl₂, 0.1% BSA, 25°C, 60-90 min | Kᵢ (inhibition constant) | 3-4 hours |
| Calcium Mobilization | hOTR-expressing cells, calcium-sensitive dye (Fluo-4), agonist EC₈₀ oxytocin | HBSS with 20 mM HEPES, 37°C, antagonist pre-incubation 15-30 min | IC₅₀ (functional inhibition) | 1-2 hours |
| Inositol Phosphate Accumulation | [³H]-myo-inositol pre-labeled cells, LiCl (10-20 mM to inhibit phosphatases) | Inositol-free medium, 37°C, stimulation 30-60 min | [³H]-IP₁/[³H]-IP₃ accumulation | 4-6 hours |
| Isolated Tissue Bath | Rat uterine horn segments, De Jalon's solution, oxytocin EC₈₀ | 32°C, 95% O₂/5% CO₂, pre-incubation 10-20 min | Inhibition of contraction amplitude | 2-3 hours |
| In Vivo Uterotonic | Chronically catheterized rats, pressure transducer | Conscious or anesthetized state, oxytocin challenge | Reduction of uterine activity | 4-6 hours |
The clinical application of oxytocin antagonists is most established in obstetrics, particularly for the management of preterm labor. Atosiban, as the prototypical oxytocin antagonist, is approved in many countries for this indication based on its ability to competitively inhibit oxytocin-induced uterine contractions [1]. Clinical studies demonstrate that atosiban effectively delays preterm birth with a favorable maternal safety profile compared to beta-adrenergic agonists, though concerns about potential neonatal effects and cost have limited its universal adoption [1]. The therapeutic rationale centers on the elevated oxytocin receptor expression in the myometrium during pregnancy and the role of oxytocin in initiating and maintaining labor contractions. For weak oxytocin antagonists, potential obstetric applications might include maintenance tocolysis after acute management of preterm labor or situations where partial rather than complete uterine quiescence is desired.
Emerging research suggests potential applications beyond obstetrics. In oncology, particularly breast cancer, oxytocin signaling has been implicated in tumor development and progression [5]. While most research has focused on oxytocin itself, antagonists may have utility in specific contexts, such as countering autocrine/paracrine oxytocin signaling in hormone-responsive cancers or modulating the tumor microenvironment. In psychiatry and neurology, preclinical evidence suggests that oxytocin receptor antagonists might have applications in conditions characterized by social dysfunction or certain aspects of addiction, though clinical validation is limited [1] [6]. The peripherally restricted antagonist F-792 exemplifies how compounds with limited central penetration might be useful for treating conditions like premature ejaculation, where peripheral oxytocin actions on reproductive tissues contribute to the ejaculatory response without affecting central oxytocin functions involved in bonding or emotion [1].
The therapeutic potential of weak antagonists specifically lies in their ability to provide subtle modulation rather than complete blockade of oxytocin signaling. This may be advantageous in chronic conditions where complete receptor blockade would produce unacceptable side effects or where the goal is to fine-tune rather than abolish oxytocin-mediated processes. Additionally, weak antagonists may serve as valuable pharmacological tools for investigating the functions of endogenous oxytocin systems and establishing proof-of-concept for oxytocin receptor modulation in various disease states before developing more potent clinical candidates.
The oxytocin receptor belongs to the class A rhodopsin-like GPCR family and signals primarily through Gq proteins, though it can also couple to Gi, Go, and other G protein subtypes depending on cellular context [7] [4]. Upon oxytocin binding, conformational changes in the receptor trigger the exchange of GDP for GTP on the Gq alpha subunit, leading to dissociation of Gαq from Gβγ subunits. The activated Gαq then stimulates phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol trisphosphate (IP₃) and diacylglycerol (DAG) [7]. IP₃ binds to receptors on the endoplasmic reticulum, prompting calcium release from intracellular stores, while DAG activates protein kinase C (PKC) isoforms. The resulting increase in intracellular calcium concentration ([Ca²⁺]i) activates various calcium-dependent processes, including contraction of myometrial and myoepithelial cells [7].
Oxytocin antagonists function primarily as competitive inhibitors at the orthosteric binding site, preventing receptor activation by endogenous oxytocin. The molecular interactions critical for antagonist binding involve specific residues in the OTR transmembrane domains, particularly transmembrane regions 3, 5, and 6, which form the binding pocket [7]. Unlike agonists, antagonists stabilize receptor conformations that cannot engage intracellular signaling partners, thereby maintaining the receptor in an inactive state. Some oxytocin antagonists exhibit biased antagonism, differentially inhibiting various signaling pathways downstream of OTR activation (e.g., preferentially inhibiting G protein signaling versus β-arrestin recruitment), which may have implications for their therapeutic profiles [4].
Oxytocin receptor signaling pathway and antagonist mechanism of action
Beyond the primary Gq-mediated pathway, oxytocin receptors activate additional signaling cascades with potential physiological relevance. These include: (1) Transactivation of epidermal growth factor receptors (EGFR) through metalloproteinase-mediated release of EGF-like ligands; (2) Activation of mitogen-activated protein kinase (MAPK) pathways including ERK1/2, JNK, and p38; (3) Modulation of calcium influx through voltage-gated and store-operated calcium channels; and (4) Recruitment of β-arrestins leading to receptor desensitization and internalization, as well as G protein-independent signaling [4]. The extent to which different oxytocin antagonists inhibit these various signaling pathways may contribute to their functional selectivity and therapeutic utility in different tissue contexts.
A critical consideration in oxytocin research involves discriminating between central and peripheral actions of the hormone, which can be addressed using antagonists with differential blood-brain barrier penetration. The peptide antagonist F-792 has proven particularly valuable in this context, as studies demonstrate that systemically administered F-792 (100 μg/kg i.v.) blocks peripheral oxytocin actions on mammary gland responsiveness without affecting central oxytocin neuronal burst-firing during suckling [3]. This property enables researchers to selectively inhibit peripheral oxytocin signaling while preserving central oxytocinergic functions, facilitating the dissection of mechanisms underlying specific physiological responses.
Experimental designs exploiting this approach typically involve: (1) Chronic venous cannulation for drug administration in animal models (typically lactating rats); (2) Simultaneous recording of both peripheral responses (e.g., intramammary pressure) and central neuronal activity (e.g., single-unit recordings from antidromically-identified oxytocin neurons in the paraventricular nucleus); (3) Systemic administration of the test antagonist followed by physiological stimulation (e.g., suckling by pups); and (4) Comparison of responses to centrally versus peripherally administered compounds to confirm site of action [3]. Such approaches have demonstrated that the milk-ejection reflex requires intact central oxytocin actions that cannot be blocked by peripheral administration of F-792, highlighting the utility of such compounds for mechanistic studies.
Comprehensive characterization of oxytocin antagonists requires in vivo models that assess functional endpoints relevant to potential therapeutic applications. For uterine activity, the chronically instrumented rat model allows quantification of antagonist effects on uterine contractions in conscious, unstressed animals [3]. This approach involves: surgical implantation of intra-uterine pressure transducers and vascular catheters for drug administration; recovery period (typically 24-48 hours); baseline recording of uterine activity; administration of the test antagonist; and subsequent challenge with exogenous oxytocin or endogenous oxytocin release triggered by physiological stimuli. The reduction in contraction amplitude or frequency provides a direct measure of antagonist efficacy in the whole-animal context.
For mammary gland effects, the suckled lactating rat model monitors intramammary pressure responses to endogenous oxytocin release during suckling [3]. Key methodological elements include: overnight separation of dam from most pups to ensure vigorous suckling; anesthesia with urethane (which preserves the milk-ejection reflex); cannulation of primary milk ducts for pressure recording; and controlled presentation of pups for suckling. The ability of antagonists to block the characteristic rise in intramammary pressure following suckling-induced oxytocin release provides a functional measure of antagonist activity at the mammary oxytocin receptors. These in vivo approaches complement cellular assays by incorporating pharmacokinetic parameters, tissue distribution, and metabolic stability that collectively determine in vivo efficacy.
Comprehensive workflow for characterizing oxytocin antagonist peptides
The study of weak oxytocin antagonist peptides continues to provide valuable insights into oxytocin receptor pharmacology and the diverse physiological functions of the oxytocin system. While potent antagonists like atosiban have established clinical utility in obstetrics, weak antagonists offer complementary advantages for research applications and potential therapeutic uses where subtle modulation of oxytocin signaling is preferred over complete receptor blockade. The ongoing refinement of antagonist design strategies, particularly approaches enhancing receptor selectivity and tissue targeting, promises to yield compounds with optimized therapeutic profiles for specific clinical indications.
Oxytocin (OT) is a cyclic nonapeptide with a disulfide bridge between Cys1 and Cys6 [1]. The C-terminal tripeptide (Pro7-Leu8-Gly9-NH2) is crucial for receptor binding and activity [2] [3].
Strategies for creating analogues include:
The table below summarizes key analogues and their properties from recent research.
| Analogue Name / Key Modification | Primary Objective / Effect | Key Pharmacological Findings | Reference / Source |
|---|---|---|---|
| Lactam & Glycosylated Analogues (e.g., Compound 3: C[Asp-Tyr-Ile-Gln-Asn-Dap]-Pro-Leu-Ser(Lact)-NH2) | Improve stability & brain penetration for pain relief (opioid alternative). | EC50 (OTR): 0.54 ± 0.48 nM (more potent than OT); Exquisite selectivity over vasopressin receptors; Potent antinociception in mice after i.v. administration. [4] | |
| PET Tracer: dOTK8[SFB] (dCys1, Lys8-OT with fluorobenzoate) | Develop an OT-like radiotracer for Positron Emission Tomography (PET) imaging. | High affinity & selectivity for OTR; Stable in serum (t1/2 > 12 h); Successful pre-clinical PET imaging in rats. [6] [7] | |
| [Mpa¹, D-Tyr(Et)², Deg⁹]OT | Develop potent and selective OT antagonists. | pA₂ = 8.68 ± 0.26 (high anti-oxytocic activity); Selective for OTR. [5] | |
| [Mpa¹, D-Tyr(Et)², D-Tic⁷]OT & related [D-Tic⁷] analogues | Investigate conformationally restricted residues at position 7 for antagonist design. | Potent anti-OT activity; High affinity to human OTR; No pressor activity (selective). [3] | |
| Gut-Stable Analogues (Lead compound not named) | Create orally available peptides for abdominal pain (IBS/IBD). | High gut stability (t1/2 > 24 h vs. OT t1/2 < 10 min); Equipotent to OT (~3 nM); Reduced colonic hypersensitivity in mice after oral administration. [8] | |
| Atosiban ([Mpa¹, D-Tyr(Et)², Thr⁴, Orn⁸]OT) | Clinically approved OT antagonist for preterm labor. | Ki = 76 nM (OTR affinity); Used as a benchmark antagonist in studies. [1] |
Here are the core experimental workflows used to design, synthesize, and characterize oxytocin analogues.
This is the standard method for synthesizing oxytocin analogues.
The following diagrams summarize the key experimental and signaling pathways described in the research.
Experimental workflow for developing oxytocin analogues
Oxytocin receptor (OTR) signaling pathway activation
Model of oxytocin binding dynamics with genetic variants
The field is moving toward highly specialized therapeutics. Key future directions include:
(Phe2,Orn8)-Oxytocin is a synthetic analog of oxytocin, modified to act as a selective V1 vasopressin receptor agonist [1]. Its sequence is Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH₂, forming a disulfide bridge between Cys1 and Cys6 [2] [1]. The key modifications—substituting phenylalanine for tyrosine at position 2 and ornithine for leucine at position 8—shift its receptor affinity from the oxytocin receptor (OTR) toward the vasopressin V1a and V1b receptors [1]. This makes it a valuable research tool for selectively studying the V1 vasopressin signaling pathway.
The following tables summarize core data essential for experimental preparation.
Table 1: Basic Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2480-41-3 [1] |
| Molecular Formula | C₄₂H₆₅N₁₃O₁₁S₂ [2] [1] |
| Molecular Weight | 992.18 g/mol [1] |
| Sequence | Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH₂ (Disulfide bridge: Cys1-Cys6) [1] |
| Appearance | White to off-white solid [1] |
Table 2: Biological Activity Profile (Agonist EC₅₀ Values) This data demonstrates its high selectivity for the V1a receptor. Source: [1], based on data from PMID: 21688787.
| Assay/Cell Line | Receptor Type | EC₅₀ Value |
|---|---|---|
| HEK293 | Recombinant human vasopressin V1a | 0.27 nM |
| HEK293 | Recombinant rat vasopressin V1a | 0.12 nM |
| Flp-In-293 | Recombinant human vasopressin V1b | 25 nM |
| HEK293 | Recombinant human vasopressin V2 | 155 nM |
| CHO-K1 | Human oxytocin receptor (OTR) | > 10,000 nM |
| Rabbit epididymis contractility | Functional V1 activity | 280 nM |
Table 3: Stock Solution Preparation & Storage
| Parameter | Recommendation |
|---|---|
| Solvent | DMSO [1] |
| Stock Concentration | 50 mg/mL (50.39 mM) [1] |
| Storage (Solution) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) [1] |
| Storage (Powder) | -80°C for 2 years; -20°C for 1 year (sealed, away from moisture) [1] |
While a specific synthesis protocol for this compound was not found, the following workflow is standard for such peptides and is supported by general references in the search results.
Title: Solid-Phase Peptide Synthesis and Validation Workflow
1. Solid-Phase Peptide Synthesis (SPPS)
2. Cleavage and Global Deprotection
3. Oxidative Folding
4. Purification
5. Lyophilization
6. Quality Control and Validation
This compound is a potent tool for studying the V1 vasopressin receptor pathway. The diagram below outlines the core signaling cascade it activates.
Title: Core V1 Vasopressin Receptor Signaling Pathway
Experimental Workflow for V1a Activity Assay
The nonapeptide oxytocin (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂) represents a highly conserved neuroendocrine signaling molecule that has evolved from its classical roles in parturition and lactation to encompass a remarkably diverse array of central physiological functions. Modern research has revealed oxytocin's critical involvement in socioemotional behaviors including empathy, trust, social bonding, memory, learning, motivation, and stress response [1] [2]. The expanding therapeutic potential of the oxytocin/oxytocin receptor (OT/OTR) signaling system has generated substantial interest in developing optimized analogues that overcome the pharmacological limitations of the native peptide, particularly its short plasma half-life (approximately 5 minutes) and limited bioavailability [3].
The clinical imperative for developing stabilized oxytocin analogues stems from the need to enhance metabolic stability, receptor selectivity, and therapeutic efficacy across multiple potential indications. Current research focuses on creating analogues with improved pharmacokinetic profiles while maintaining high receptor specificity to minimize crossover activity at vasopressin receptors (V1aR, V1bR, V2R), which can cause undesirable side effects including cardiovascular complications and electrolyte imbalances [3]. The development of such analogues requires meticulous synthetic approaches, predominantly utilizing Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS) followed by comprehensive biochemical and pharmacological characterization to validate analogue performance.
The design of oxytocin analogues follows several well-established structural modification strategies that target specific regions of the native peptide while preserving core bioactive elements:
Disulfide Bridge Stabilization: Replacement of one sulfur atom in the native Cys¹-Cys⁶ disulfide bridge with a methylene group (-CH₂-) creates a carba analogue with enhanced metabolic stability while maintaining the constrained cyclic structure essential for receptor recognition [3].
Position 7 Modifications: Substitution of the native Pro⁷ with conformationally restricted residues such as L/D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (L/D-Tic), α-aminoisobutyric acid (Aib), or L-α-t-butylglycine [Gly(But)] can significantly influence biological activity and receptor selectivity profiles, potentially yielding potent antagonists [4].
Position 8 Engineering: Replacement of Leu⁸ with Lys⁸ provides a functional handle for further modifications through amide bond formation or Michael addition, enabling the incorporation of fluorinated groups for PET imaging or lipophilic moieties for enhanced plasma protein binding [1] [3].
N-terminal Modifications: Removal of the N-terminal amino group (desamino-Cys¹) creates dCys¹ analogues that direct subsequent modifications exclusively to the Lys⁸ side chain, simplifying functionalization strategies [1].
The following diagram illustrates the primary modification sites and their functional implications in oxytocin analogue design:
Figure 1: Strategic modification sites in oxytocin analogue design and their therapeutic/research applications
Recent research has yielded several optimized oxytocin analogue structures with demonstrated therapeutic potential:
ASK2131: A long-acting oxytocin analogue featuring a carba hexapeptide core (disulfide bridge replacement), Gly⁷ substitution, Lys⁸ replacement, and terminal lipidation at Lys⁸ to enhance plasma protein binding and extend half-life (T₁/₂ = 2.3 hours versus 0.12 hours for native oxytocin) [3].
dOTK8[SFB]: A PET imaging tracer candidate incorporating desamino-Cys¹ and Lys⁸ modifications with 4-fluorobenzoate conjugation at the Lys⁸ ε-amino group, demonstrating favorable OTR affinity and specific accumulation in OTR-rich tissues [1].
[D-Tyr(Et)², D-Tic⁷]OT: A potent oxytocin antagonist featuring dual modifications at positions 2 and 7 with demonstrated anti-OT activity in rat uterotonic assays and high affinity for human OTR [4].
The following comprehensive protocol outlines the standardized approach for synthesizing oxytocin analogues using Fmoc-SPPS methodology, adapted from established procedures in the literature [5]:
Resin Selection and Preparation: Employ 2-chlorotrityl-chloride resin with Rink-Bernatowitz linker (loading: 0.8-1.2 mmol/g). Pre-swollen the resin in dichloromethane (DCM) for 30 minutes before initial Fmoc deprotection. For analogues requiring C-terminal amidation, use Rink amide resin to generate the C-terminal glycinamide directly upon cleavage [4].
Amino Acid Coupling Cycle:
Side Chain Deprotection and Cleavage: Following complete chain assembly, perform simultaneous deprotection and cleavage from resin using TFA-based cleavage cocktail (TFA:water:triisopropylsilane, 92.5:5:2.5 v/v/v) for 2-4 hours at room temperature. Precipitate crude peptide in cold diethyl ether, centrifugate, and lyophilize [1].
Oxidative Folding: Dissolve reduced linear peptide in ammonium bicarbonate buffer (0.1 M, pH 8.0) at concentration 0.1-0.5 mg/mL. Stir gently for 24-48 hours in air or with reduced/oxidized glutathione redox system (1:10:100 molar ratio). Monitor reaction by analytical RP-HPLC until complete cyclization achieved [5].
The following workflow diagram illustrates the complete Fmoc-SPPS process for oxytocin analogues:
Figure 2: Fmoc-SPPS workflow for oxytocin analogue synthesis
Fluorinated Analogues for PET Imaging: For analogues like dOTK8[SFB], perform post-synthetic conjugation with N-succinimidyl-4-fluorobenzoate (SFB) in DMF with DIEA as base. Purify by preparative HPLC and characterize by LC-MS to confirm identity and radiochemical purity [1].
Lipidated Analogues: For ASK2131-type analogues with C-terminal lipidation, incorporate Fmoc-Lys(Dde)-OH at position 8. After complete chain assembly, selectively remove Dde group with 2% hydrazine in DMF, then conjugate with fatty acid (e.g., palmitic acid) using standard coupling protocol [3].
Radiolabeling for PET Tracers: For fluorine-18 labeled analogues, employ microfluidic reaction approach to produce [[¹⁸F]dOTK8[SFB]] efficiently. Optimize reaction conditions for maximal radiochemical yield and specific activity suitable for preclinical imaging [1].
Comprehensive characterization of synthetic oxytocin analogues requires a multifaceted analytical approach to validate structural integrity, purity, and functional activity:
Table 1: Standard Analytical Methods for Oxytocin Analogues
| Analysis Type | Methodology | Key Parameters | Acceptance Criteria |
|---|---|---|---|
| Purity Assessment | Analytical RP-HPLC (C18 column, 0.1% TFA/water-acetonitrile) | Retention time, peak homogeneity, area percent | ≥95% purity (220 nm/280 nm) |
| Mass Confirmation | ESI or MALDI-TOF Mass Spectrometry | Observed m/z versus theoretical | ΔMass < 0.1% |
| Stability Profiling | pH stability (3, 7, 9); serum stability | Half-life (t₁/₂) under various conditions | t₁/₂ > 2 hours for imaging agents |
| Receptor Binding | Competitive binding assays (hOTR, V1aR, V2R) | IC₅₀, Ki values | Selectivity ratio (OTR/V1aR) > 100 for specific analogues |
| Functional Activity | Calcium mobilization or cAMP inhibition | EC₅₀, Emax for agonists; IC₅₀ for antagonists | Full agonist: Emax ≥80% oxytocin response |
Hydrophobicity assessment using analytical C18-RP-HPLC provides critical insights into analogue characteristics, with retention time comparison to native oxytocin serving as a key metric. In development of PET tracers, researchers observed the following hydrophobicity distribution: OTK8[Aoa-FDG] < dOTK8[ESF] < OT < dOTK8[SFB] < dOTK8[ESF2] < OTK8[Aoa-FBA], guiding candidate selection based on desired pharmacokinetic properties [1].
Metabolic stability evaluation in rat and human serum over 48 hours represents a crucial assessment for determining analogue suitability. Promising oxytocin analogues typically demonstrate half-lives greater than 12 hours, sufficient for both PET imaging applications (typically ≤2 hours) and therapeutic interventions requiring sustained exposure [1]. The primary metabolic pathway involves cleavage by oxytocinases (P-LAP/IRAP, ERAP1, ERAP2), with the main metabolite identified as the dCys/Cys-Tyr-Ile-Gln-Asn-Cys-Pro macrocycle through LC-MS analysis [1].
The development of oxytocin receptor PET tracers represents a significant advancement for studying OT/OTR system biodistribution and target engagement:
Tracer Design Rationale: Molecular imaging using Positron Emission Tomography (PET) provides direct insights into ligand biodistribution, receptor visualization, and ligand-receptor engagement in living subjects. This approach addresses fundamental research questions regarding oxytocin administration routes (intranasal versus intravenous) and brain penetration [1].
Lead Candidate Identification: Through systematic evaluation of five OT-like peptides, dOTK8[SFB] emerged as the most promising PET tracer candidate, demonstrating favorable affinity, selectivity, and biodistribution profile. The radioactive version [[¹⁸F]dOTK8[SFB]] was produced using a microfluidic reaction approach and validated in preclinical PET imaging studies [1].
Validation Studies: Preclinical PET imaging in healthy rats following intravenous administration of [[¹⁸F]dOTK8[SFB]] demonstrated specific accumulation in OTR-rich tissues, confirming OTR-specificity and establishing suitability as a new OT-like PET radiotracer for investigating OT/OTR biodistribution in humans [1] [2].
Long-Acting Agonist for Obesity: ASK2131 exemplifies the successful application of rational design to create a therapeutically optimized oxytocin analogue. This analogue incorporates four key modifications: (1) disulfide bridge stabilization (carba analogue), (2) Pro⁷ to Gly⁷ substitution, (3) Leu⁸ to Lys⁸ replacement, and (4) Lys⁸ lipidation. These modifications collectively resulted in substantially improved pharmacokinetics (T₁/₂ = 2.3 hours versus 0.12 hours for native OT) and a profound reduction in body weight (6.6% decrease from baseline after 22 days) in diet-induced obese rat models [3].
Selective Antagonists: Analogues featuring conformationally restricted residues at position 7 (particularly D-Tic) demonstrated potent anti-OT activity in rat uterotonic assays with high affinity for human OTR and minimal pressor or antidiuretic activity. These characteristics make them promising leads for tocolytic applications with improved specificity and reduced side effect profiles compared to non-peptide alternatives [4].
Table 2: Performance Comparison of Representative Oxytocin Analogues
| Analogue | Key Modifications | Primary Application | Receptor Profile | Key Advantages |
|---|---|---|---|---|
| dOTK8[SFB] | dCys¹, Lys⁸, 4-fluorobenzoate | PET Imaging | OTR-specific | Favorable biodistribution, OTR-rich tissue accumulation |
| ASK2131 | Carba bridge, Gly⁷, Lys⁸-lipidation | Obesity Therapeutics | OTR agonist, V2R agonist | Extended half-life (2.3 h), profound weight reduction |
| [D-Tic⁷]OT | D-Tic substitution at position 7 | Tocolytic Applications | OTR antagonist | High OTR affinity, minimal pressor activity |
| ASK1476 | Carba bridge, selective modifications | Obesity Therapeutics | OTR agonist, V1aR inactive | Reduced side effects, improved selectivity |
Low Coupling Efficiency: For difficult sequences or sterically hindered residues, implement double coupling protocols with extended reaction times (90-120 minutes) and consider alternative activation reagents such as HATU/DIPEA for improved efficiency [4].
Incomplete Disulfide Formation: Optimize oxidative folding by adjusting peptide concentration (0.1-0.5 mg/mL), pH (7.5-8.5), and implementing redox buffer systems (reduced:oxidized glutathione, 1:10:100 molar ratio) to facilitate proper disulfide isomerization [5].
Poor Analytical purity: Employ gradient optimization in preparative HPLC (typically 10-50% acetonitrile in water with 0.1% TFA over 30-60 minutes) and consider alternative purification supports (C8 or C4 columns) for improved resolution of closely related impurities.
For larger-scale production of oxytocin analogues (gram scale), transition from solid-phase to solution-phase segment coupling may be advantageous. Recent advances in continuous flow peptide synthesis demonstrate efficient synthesis of peptide bonds using mixed anhydride chemistry in flow reactors, enabling improved heat transfer, reproducibility, and scalability while avoiding solid support limitations [6].
The application of Fmoc-SPPS methodology to oxytocin analogue synthesis has enabled significant advances in both research tools and therapeutic candidates. The structured approach to analogue design—incorporating strategic modifications at positions 1, 7, and 8—has yielded compounds with tailored properties for specific applications, from PET imaging to chronic therapeutic interventions. The continued refinement of synthetic protocols, including implementation of continuous flow technologies and advanced purification methodologies, promises to further enhance the efficiency and accessibility of these important compounds.
As research into the oxytocin system advances, the demand for specialized analogues with optimized pharmacokinetic and pharmacodynamic properties will continue to grow. The protocols and characterization methods outlined in this document provide a robust foundation for the development and evaluation of new oxytocin analogues, accelerating both basic research into the diverse functions of the oxytocin system and the development of targeted therapeutics for conditions ranging from social disorders to metabolic diseases.
The table below summarizes the key characteristics and known quantitative data for (Phe²,Orn⁸)-Oxytocin.
| Property | Description / Value |
|---|---|
| Chemical Name | (Phe²,Orn⁸)-Oxytocin [1] |
| CAS Number | 2480-41-3 [1] [2] |
| Molecular Formula | C₄₂H₆₅N₁₃O₁₁S₂ [1] [2] |
| Molecular Weight | 992.18 g/mol [1] [2] |
| Sequence | Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH₂ (Disulfide bridge: Cys1-Cys6) [1] [2] |
| Biological Role | Selective V1 vasopressin receptor agonist [1] |
| Appearance | White to off-white solid [1] [2] |
Table 1: Basic chemical and biological properties of (Phe²,Orn⁸)-Oxytocin.
The following table compiles its agonist activity (EC₅₀ values) across different receptor types and experimental systems, crucial for designing dose-response experiments.
| Assay System | Receptor Target | EC₅₀ Value | Key Finding / Selectivity |
|---|---|---|---|
| HEK293 cells [1] | Recombinant rat V1a receptor | 0.12 nM | High potency at species-orthologous V1a receptor |
| HEK293 cells [1] | Recombinant human V1a receptor | 0.27 nM | High potency at human V1a receptor |
| Flp-In-293 cells [1] | Recombinant human V1b receptor | 25 nM | Moderate potency at human V1b receptor |
| HEK293 cells [1] | Recombinant human V2 receptor | 155 nM | Low potency at human V2 receptor |
| CHO-K1 cells [1] | Human OT receptor | > 10,000 nM | Negligible activity at the oxytocin receptor |
| Rabbit epididymis [1] | Induction of contractility | 280 nM | Functional activity in a tissue-based assay |
Table 2: Pharmacological profile of (Phe²,Orn⁸)-Oxytocin across various receptors and functional assays. EC₅₀: Half-maximal effective concentration.
While specific protocols are unavailable, general handling guidelines can be inferred from supplier data:
Based on its pharmacological profile, (Phe²,Orn⁸)-Oxytocin is a powerful tool for studying V1 receptor-mediated effects. The diagram below illustrates the core signaling pathway activated by V1 receptor agonists like (Phe²,Orn⁸)-Oxytocin, which can serve as a basis for your experimental designs.
This signaling cascade leads to measurable cellular outcomes. A primary application noted in the literature is investigating smooth muscle contractility, such as in the rabbit epididymis [1]. Furthermore, activating the V1 receptor in neuronal contexts, like cultured hippocampal neurons, is known to induce a pronounced and oscillatory rise in intracellular calcium and the accumulation of inositol phosphates, which are key second messengers [3].
A significant challenge is the absence of explicit, step-by-step methodologies for experiments like calcium imaging or contractility studies using this specific analog. To proceed, you may need to:
Oxytocin (OT) represents a crucial neurohypophyseal nonapeptide with well-documented involvement in both central and peripheral regulation of erectile function and sexual behavior. The oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR), serves as the primary molecular target for oxytocin and its synthetic analogues. Research over the past several decades has revealed that selective OTR ligands, including both agonists and antagonists, provide invaluable tools for deciphering the complex physiological mechanisms governing erectile processes. (Phe²,Orn⁸)-oxytocin emerges as a potent and selective OTR antagonist that has been extensively utilized in experimental models to elucidate oxytocin's specific contributions to erectile function, particularly in distinguishing OTR-mediated effects from those involving structurally similar vasopressin receptor systems.
The structural modification of native oxytocin to create (Phe²,Orn⁸)-oxytocin represents a rational drug design approach aimed at enhancing receptor selectivity while reducing agonist activity. By substituting tyrosine with phenylalanine at position 2 and leucine with ornithine at position 8, researchers have developed a compound with significantly antagonistic properties at OTR while minimizing crossover interactions with vasopressin receptors, particularly the V1a, V1b, and V2 subtypes. This molecular specificity makes (Phe²,Orn⁸)-oxytocin an indispensable pharmacological tool for precisely mapping oxytocinergic pathways involved in male sexual function and identifying potential therapeutic targets for sexual disorders.
(Phe²,Orn⁸)-oxytocin, with the amino acid sequence Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH₂ (disulfide bridge between Cys¹ and Cys⁶) and molecular weight of 992.19 g/mol, represents a strategically modified oxytocin analogue with distinctive pharmacological properties [1]. This peptide belongs to the selective oxytocin receptor antagonist class, specifically engineered to bind with high affinity to OTR while exhibiting markedly reduced activity at vasopressin receptors. The deliberate amino acid substitutions at positions 2 and 8 confer its characteristic antagonistic profile, making it particularly valuable for experimental interventions aimed at blocking endogenous oxytocin signaling in the context of erectile physiology.
The development of (Phe²,Orn⁸)-oxytocin stems from structure-activity relationship studies that identified key molecular modifications capable of transforming the native oxytocin peptide from a potent agonist into a selective antagonist. The Phe² substitution enhances hydrophobic interactions within the receptor binding pocket, while the Orn⁸ modification introduces structural constraints that favor antagonist binding conformation. These intentional alterations result in a compound that effectively competes with endogenous oxytocin for receptor binding sites without triggering the intracellular signaling cascades associated with agonist-induced receptor activation. This specific pharmacological profile has established (Phe²,Orn⁸)-oxytocin as a reference standard among OTR antagonists for investigating the physiological and pharmacological mechanisms underlying oxytocin-mediated erectile responses.
Table 1: Key Characteristics of (Phe²,Orn⁸)-Oxytocin
| Parameter | Specification |
|---|---|
| Amino Acid Sequence | Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH₂ |
| Molecular Weight | 992.19 g/mol |
| Structural Features | Disulfide bridge between Cys¹ and Cys⁶ |
| Pharmacological Class | Selective oxytocin receptor antagonist |
| Primary Research Application | Investigation of oxytocin-mediated erectile mechanisms |
Central oxytocinergic pathways projecting from the paraventricular nucleus of the hypothalamus to extra-hypothalamic brain regions and the spinal cord play a fundamental role in modulating erectile responses. In vivo studies utilizing (Phe²,Orn⁸)-oxytocin have been instrumental in establishing causal relationships between endogenous oxytocin release and the expression of sexual reflexes. When administered via intracerebroventricular (ICV) injection in male rat models, this antagonist produces a dose-dependent inhibition of penile erection episodes induced by either oxytocin itself or by dopamine receptor agonists such as apomorphine [2]. This inhibitory effect demonstrates that dopamine-mediated pro-erectile responses require intact oxytocinergic signaling, revealing a sequential neuromodulatory pathway in which dopamine stimulates oxytocin release, which in turn directly activates erectile mechanisms.
The experimental paradigm for evaluating erectile function in conscious animals typically involves quantifying several parameters: penile erection episodes, latency to first erection, yawnings, and stretching activities. (Phe²,Orn⁸)-oxytocin pretreatment effectively attenuates these behavioral responses without inducing significant motor impairments or altering baseline cardiovascular parameters, supporting its specific action on sexual reflexes rather than generalized physiological depression. Additionally, studies employing site-specific microinjections of (Phe²,Orn⁸)-oxytocin into discrete brain regions such as the paraventricular nucleus have helped map the precise neuroanatomical substrates through which oxytocin modulates sexual function. These investigations have confirmed that the parvocellular division of the PVN represents a critical center for oxytocin-mediated erectile control, with projections extending to the lumbar spinal cord that directly coordinate genital responses.
In isolated tissue preparations, (Phe²,Orn⁸)-oxytocin serves as an essential tool for characterizing OTR-mediated contractile responses in reproductive tissues. Studies employing organ bath techniques with vas deferens, prostatic, and cavernosal tissue strips have demonstrated that (Phe²,Orn⁸)-oxytocin effectively antagonizes oxytocin-induced contractions in a competitive manner, as evidenced by rightward shifts in concentration-response curves without depression of maximal responses. These investigations have provided crucial insights into the peripheral actions of oxytocin beyond its central nervous system effects, particularly regarding its potential role in seminal emission and ejaculatory processes through actions on the male reproductive tract [3].
At the cellular level, (Phe²,Orn⁸)-oxytocin has been employed to elucidate OTR signal transduction mechanisms in various cell lines expressing native or recombinant oxytocin receptors. The antagonist prevents oxytocin-stimulated phosphoinositide hydrolysis, calcium mobilization, and phosphorylation of extracellular signal-regulated kinases (ERK1/2), confirming that these signaling events specifically require OTR activation. Furthermore, in radioligand binding assays, (Phe²,Orn⁸)-oxytocin displays nanomolar affinity for OTR with significantly lower affinity for vasopressin receptor subtypes, validating its selectivity profile. This cellular characterization has proven particularly valuable for understanding how oxytocin receptor activation influences smooth muscle tone in the corpus cavernosum and associated reproductive structures, potentially through both endothelium-dependent and independent mechanisms.
Table 2: Experimental Effects of (Phe²,Orn⁸)-Oxytocin in Erectile Function Models
| Experimental Model | Treatment Parameters | Observed Effects | Research Significance |
|---|---|---|---|
| Male Rats (ICV) | 1-10 ng/rat, 10-15 min pre-treatment | Dose-dependent inhibition of oxytocin-induced penile erection | Confirms oxytocin's direct role in erectile control |
| Male Rats (ICV) | 5-20 ng/rat, 15 min pre-treatment | Inhibition of apomorphine-induced penile erection | Demonstrates dopamine-oxytocin pathway in sexual function |
| Rat Vas Deferens (in vitro) | 10⁻⁸-10⁻⁶ M | Rightward shift of oxytocin concentration-response curves | Reveals OTR-mediated contractility in reproductive tract |
| Cell Cultures (recombinant OTR) | 10⁻⁹-10⁻⁷ M | Inhibition of oxytocin-stimulated calcium mobilization | Confirms OTR-specific signaling antagonism |
The oxytocin receptor belongs to the Class A rhodopsin-like GPCR family and typically couples to Gαq/11 proteins upon activation by endogenous oxytocin, leading to phospholipase Cβ activation, inositol trisphosphate (IP₃) formation, and intracellular calcium mobilization [4]. These signaling events ultimately result in smooth muscle contraction in various reproductive tissues. However, in the specific context of erectile function, central oxytocin receptor activation appears to facilitate rather than inhibit sexual responses, suggesting complex, tissue-specific signaling outcomes. (Phe²,Orn⁸)-oxytocin acts as a competitive antagonist at this receptor, binding to the orthosteric site without triggering intracellular signaling cascades, thereby preventing endogenous oxytocin from initiating its physiological effects.
Research utilizing (Phe²,Orn⁸)-oxytocin has helped uncover the intricate signaling network downstream of oxytocin receptor activation, which includes not only canonical Gαq-mediated pathways but also interactions with other signaling systems relevant to erectile function. The antagonist has been particularly valuable in establishing that oxytocin-induced penile erection depends on nitric oxide (NO) release and subsequent cyclic GMP accumulation in specific hypothalamic regions, creating a fascinating parallel with the peripheral mechanisms of penile erection. Furthermore, studies employing (Phe²,Orn⁸)-oxytocin have demonstrated that oxytocin receptor activation influences dopaminergic and serotonergic neurotransmission within brain regions comprising the neural circuit for sexual behavior, highlighting its neuromodulatory role in coordinating different neurotransmitter systems involved in sexual function.
The diagram below illustrates the central and peripheral signaling pathways through which oxytocin regulates erectile function, and the specific receptor site where (Phe²,Orn⁸)-oxytocin exerts its antagonistic effects:
Figure 1: Oxytocin Signaling Pathway in Erectile Function and Antagonist Mechanism. The diagram illustrates central OTR signaling mechanisms mediating penile erection, highlighting the competitive antagonism by (Phe²,Orn⁸)-oxytocin. This blockade prevents downstream signaling events including nitric oxide release and cGMP production, which are essential for oxytocin-mediated erectile responses.
Objective: To evaluate the effects of (Phe²,Orn⁸)-oxytocin on oxytocin- or dopamine agonist-induced penile erection in conscious male rats through intracerebroventricular administration.
Materials and Reagents:
Experimental Procedure:
Technical Notes: This experimental approach has demonstrated that (Phe²,Orn⁸)-oxytocin pretreatment (5-20 ng/rat, ICV) significantly reduces both oxytocin-induced and apomorphine-induced penile erection episodes by 70-90% compared to vehicle-treated controls [2]. The antagonist shows maximal efficacy when administered 10-15 minutes before the pro-erectile stimulus, suggesting rapid receptor occupancy. Control experiments should include aCSF vehicle injections to account for nonspecific effects of ICV administration on sexual behavior.
Objective: To determine the binding affinity (Ki) and selectivity profile of (Phe²,Orn⁸)-oxytocin for oxytocin receptors compared to vasopressin receptor subtypes.
Materials and Reagents:
Experimental Procedure:
Technical Notes: Binding studies have confirmed that (Phe²,Orn⁸)-oxytocin exhibits high affinity for OTR (Ki in nanomolar range) with significantly lower affinity for vasopressin receptor subtypes (at least 100-fold selectivity) [5] [3]. The compound's antagonistic properties can be further verified in functional assays measuring inhibition of oxytocin-stimulated calcium mobilization or IP₃ accumulation in OTR-expressing cells.
The experimental application of (Phe²,Orn⁸)-oxytocin has significantly advanced our understanding of oxytocinergic mechanisms in erectile physiology and identified potential therapeutic targets for sexual dysfunctions. Research employing this selective antagonist has demonstrated that endogenous oxytocin serves as a crucial mediator in the neurochemical cascade leading to penile erection, particularly in responses triggered by dopamine receptor activation. These findings suggest that OTR modulation represents a promising approach for managing sexual disorders characterized by impaired erectile function or ejaculatory disturbances. Furthermore, the documented ability of (Phe²,Orn⁸)-oxytocin to cross the blood-brain barrier following peripheral administration in some species raises intriguing possibilities for developing centrally-active OTR antagonists for clinical applications.
Future research directions utilizing (Phe²,Orn⁸)-oxytocin should focus on elucidating the specific intracellular signaling pathways through which oxytocin receptors facilitate erectile responses, particularly the potential crosstalk with other neuromodulatory systems such as nitric oxide, cannabinoids, and prolactin. Additionally, more comprehensive investigation is needed regarding the potential therapeutic applications of OTR antagonists for managing conditions such as premature ejaculation or sexual obsessions, where attenuating oxytocin signaling might provide clinical benefit. The development of more selective OTR antagonists with improved bioavailability and brain penetration, guided by the pharmacological template provided by (Phe²,Orn⁸)-oxytocin, represents a promising frontier in sexual medicine research.
The oxytocin receptor (OXTR) belongs to the G-protein-coupled receptor (GPCR) superfamily and is encoded by a gene located on human chromosome 3p25. This receptor contains seven transmembrane domains and is coupled to various G-protein subunits including Gq, Gi, Go, and Gs, enabling diverse intracellular signaling cascades upon activation. The endogenous ligand oxytocin is a nine-amino-acid neuropeptide synthesized primarily in the hypothalamus but also produced in peripheral tissues including uterus, placenta, prostate, and heart. Oxytocin receptors are expressed in various tissues, with particularly high density in uterine myometrium, mammary glands, prostate stroma, and specific brain regions. The widespread distribution of OXTR underpins its involvement in numerous physiological processes, making it an attractive target for pharmacological intervention in various pathological conditions.
Oxytocin antagonists represent a class of pharmacological agents that competitively block oxytocin binding to its receptor, thereby inhibiting downstream signaling cascades. These compounds include peptide-based antagonists such as atosiban and barusiban, as well as non-peptide molecules such as L-368,899, retosiban, and SSR-126768A. The therapeutic potential of these compounds stems from their ability to modulate smooth muscle contractility, social behavior, and inflammatory responses across different tissue types. The structural diversity of oxytocin antagonists allows for varying pharmacological profiles, with some demonstrating exceptional receptor specificity while others show cross-reactivity with vasopressin receptors due to the high sequence homology between these receptor systems.
The most established application of oxytocin antagonists is in the management of preterm labor. Atosiban is currently the only OXTR antagonist approved as a tocolytic agent in many countries. It functions primarily by inhibiting oxytocin-induced uterine contractions through blockade of the Gq/PLC/IP3 signaling pathway, which normally results in increased intracellular calcium and subsequent smooth muscle contraction. The physiological basis for this application lies in the dramatic upregulation of oxytocin receptors in the myometrium during late gestation and in both term and preterm labor. Continuous exposure to high doses of oxytocin leads to receptor desensitization through phosphorylation, internalization, and reduced mRNA levels—a protective mechanism against overstimulation that has important clinical implications for oxytocin therapy in labor augmentation.
Recent research has revealed the therapeutic potential of oxytocin antagonists in treating Benign Prostatic Hyperplasia (BPH), a common disorder in aging men characterized by dysregulated proliferation and hypertrophy of prostate stroma. Studies demonstrate that OXTR is widely expressed in the human prostate, particularly co-localizing with contractile cells within the prostate stroma. Exogenous oxytocin significantly upregulates the frequency of spontaneous contractions in prostate tissue, while application of atosiban significantly reduces these contractions. Interestingly, individual tissue responsiveness to both exogenous oxytocin and atosiban was greater in tissue collected from older men, suggesting age-dependent OXTR expression or signaling. These findings position oxytocin antagonists as promising candidates for BPH pharmacotherapies that target the dynamic component of the condition—prostatic smooth muscle tone—potentially with fewer sexual side effects than current α-blocker therapies.
The modulation of social behavior by oxytocin signaling has prompted investigation of oxytocin antagonists in neuropsychiatric conditions. In a valproic acid-induced autism model in female rats, atosiban administration significantly ameliorated autistic-like behaviors including impaired social interaction, anxiety, and stereotypical behaviors. This therapeutic effect was associated with reduced oxytocin levels in the hippocampus and prefrontal cortex, regions critically involved in social behavior and cognition. Additionally, atosiban treatment alleviated impairments in synaptic plasticity, including improved long-term potentiation and spine density. These findings suggest that in certain pathological states characterized by oxytocin system dysregulation, antagonists may restore behavioral and neural function, highlighting the complex bidirectionality of oxytocin signaling modulation.
Table 1: Experimental Applications of Oxytocin Antagonists
| Research Area | Key Antagonists | Experimental Models | Measured Outcomes |
|---|---|---|---|
| Preterm Labor | Atosiban, Barusiban, L-368,899 | Pregnant human myometrial cells, Late gestation rhesus monkeys | Reduction in contraction frequency/amplitude, Receptor binding affinity, Selectivity over vasopressin receptors |
| BPH | Atosiban | Human prostate tissue from radical prostatectomy, Primary prostate fibroblasts | Reduction in spontaneous contraction frequency, Proliferation assays, Receptor localization |
| Autism Spectrum Disorders | Atosiban | Valproic acid-induced autism model in female rats | Social interaction tests, Anxiety behaviors, Stereotypical behaviors, Oxytocin levels in brain regions |
| Schizophrenia | SSR-126768A | Rodent models, Human blood samples | Social recognition, Facial expression recognition, Oxytocin level correlation with symptoms |
| Drug Development | L-368,899, Retosiban | Phase I human studies, Dog bioavailability models | Receptor affinity (Ki), Oral bioavailability, Selectivity, Aqueous solubility |
Table 2: Oxytocin Antagonist Pharmacological Profiles
| Compound | Type | Human OXTR Affinity (Ki) | Selectivity over Vasopressin Receptors | Key Experimental Findings |
|---|---|---|---|---|
| Atosiban | Peptide | 4.9 nM (Oxytocin IC50) | >500-fold | 36 μg/kg AD50 in pregnant rhesus monkeys; 90% oral bioavailability in dogs |
| L-368,899 | Non-peptide | 4.9 nM | >500-fold | F = 90% oral bioavailability in dogs; Aqueous solubility = 10 mg/mL |
| Barusiban | Peptide | ~1 nM | High | Potent tocolytic in preclinical models |
| Retosiban | Non-peptide | Low nM range | High | Orally active, preterm labor clinical trials |
| SSR-126768A | Non-peptide | Low nM range | High | Oral activity, anxiolytic effects in preclinical models |
Purpose: To evaluate the effects of oxytocin antagonists on spontaneous and oxytocin-induced contractions in human prostate tissue.
Tissue Preparation:
Experimental Setup:
Drug Application:
Data Analysis:
Purpose: To evaluate the effects of oxytocin antagonists on autistic-like behaviors in rodent models.
Animal Model Preparation:
Behavioral Test Battery:
Molecular Analysis:
Statistical Analysis:
Diagram 1: Oxytocin Receptor Signaling Pathway and Antagonist Mechanism. This diagram illustrates the intracellular signaling cascade initiated by oxytocin binding to its receptor, culminating in smooth muscle contraction. The inhibition point for oxytocin antagonists is highlighted in the pathway.
Diagram 2: Experimental Workflows for Oxytocin Antagonist Applications. This diagram outlines the key methodological approaches for evaluating oxytocin antagonists in different experimental systems, including organ bath studies for smooth muscle function and behavioral assessments in neuropsychiatric models.
Oxytocin antagonists represent versatile pharmacological tools with demonstrated efficacy across multiple physiological systems. The experimental applications outlined in these Application Notes highlight their potential in both basic research and clinical translation. The continuing development of oxytocin antagonists with improved pharmacological profiles—including enhanced oral bioavailability, receptor specificity, and tissue targeting—will undoubtedly expand their research utility and therapeutic potential. Future directions include the optimization of brain-penetrant antagonists for neuropsychiatric applications, development of tissue-selective modulators to minimize off-target effects, and exploration of combination therapies that leverage the synergistic potential of OXTR antagonism with existing treatment modalities.
(Phe2, Orn8)-Oxytocin is a synthetic peptide analog classified as a selective V1 vasopressin receptor agonist [1]. Its sequence is Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH2, with a disulfide bridge between Cys1 and Cys6 [1]. This modification from native oxytocin confers specific receptor selectivity, making it a valuable research tool for investigating the physiological and pathological roles of vasopressin V1a and V1b receptors, which are implicated in processes like anxiety, stress response, and cardiovascular regulation [2] [1].
Proper handling and storage are critical for maintaining the peptide's stability and experimental reproducibility. The following protocols are based on general peptide guidelines, as specific data for (Phe2, Orn8)-Oxytocin is limited [3].
Adherence to temperature guidelines is essential for long-term stability.
| Form | Short-Term (≤ 4 weeks) | Long-Term (> 4 weeks) |
|---|---|---|
| Lyophilized Powder | Room temperature or 4°C [3] | < -20°C or -80°C [3] [1] |
| Stock Solution | 1-2 weeks at +4°C [3] | 3-4 months at -20°C; 1 year at -80°C [3] |
This peptide is for research purposes only and is a powerful tool for studying V1 receptor-mediated effects.
The table below summarizes the receptor selectivity and potency (EC50) of (Phe2, Orn8)-Oxytocin, which is the concentration that leads to half-maximal activity [2] [1].
| Assay System | Receptor Target | EC50 Value | Interpretation |
|---|---|---|---|
| HEK293 (Human) | V1a | 0.27 nM | Highly potent agonist [1] |
| HEK293 (Rat) | V1a | 0.12 nM | Highly potent agonist [1] |
| Flp-In-293 (Human) | V1b | 25 nM | Potent agonist [1] |
| HEK293 (Human) | V2 | 155 nM | Weak agonist activity [1] |
| CHO-K1 (Human) | Oxytocin (OT) | > 10,000 nM | Negligible activity; demonstrates selectivity [1] |
| Rabbit Epididymis | Functional V1 | 280 nM | Induces sustained contractility [1] |
This protocol outlines a method for investigating V1a receptor-mediated responses.
Objective: To assess the contractile response induced by (Phe2, Orn8)-Oxytocin in a rabbit epididymis tissue model [1].
Materials:
Method:
(Phe2, Orn8)-Oxytocin acts as an agonist primarily at the V1a vasopressin receptor, a G-protein coupled receptor (GPCR) [2] [4]. The core signaling pathway is visualized below.
This diagram shows the primary V1a receptor signaling cascade. Activation leads to smooth muscle contraction, consistent with its observed effect in the epididymis [1] [5]. In contrast, the related oxytocin receptor (OXTR) can also signal through the Gq/PLC pathway but elicits different physiological outcomes, such as uterine contraction and social behavior modulation [4] [5].
(Phe2, Orn8)-Oxytocin is a potent and selective research tool for probing V1 vasopressin receptor function. The key to successful experimentation lies in meticulous handling, adherence to recommended storage protocols, and careful planning of experiments based on its defined pharmacological profile.
1. Compound Profile and Handling Overview this compound is a synthetic peptide analog that acts as a selective V1 vasopressin agonist [1]. It is provided as a white to off-white solid and requires specific handling to maintain stability. The peptide is hygroscopic and should be stored sealed, away from moisture at -80°C for long-term storage (2 years) or -20°C for shorter periods (1 month) [1].
2. Physicochemical Properties and Formulation Data The table below summarizes the key quantitative data available for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source |
|---|---|---|
| Molecular Weight | 992.18 g/mol | [1] |
| CAS Number | 2480-41-3 | [1] |
| Molecular Formula | C₄₂H₆₅N₁₃O₁₁S₂ | [1] |
| Sequence | Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH₂ (Disulfide bridge: Cys1-Cys6) | [1] |
| Recommended Solvent | DMSO | [1] |
| Stock Solubility | 50 mg/mL (50.39 mM) in DMSO (requires ultrasonication) | [1] |
Table 2: Pharmacological Activity (EC₅₀ Values)
| Cell Line / Assay | Receptor Target | EC₅₀ | Description | Source |
|---|---|---|---|---|
| HEK293 | Human V1a | 0.27 nM | Agonist activity | [1] |
| HEK293 | Rat V1a | 0.12 nM | Agonist activity | [1] |
| Flp-In-293 | Human V1b | 25 nM | Agonist activity | [1] |
| HEK293 | Human V2 | 155 nM | Agonist activity | [1] |
| CHO-K1 | Human OT | >10,000 nM | Agonist activity | [1] |
| Rabbit Epididymis | Functional | 280 nM | Induction of contractility | [1] |
3. Detailed Protocol for Preparing Stock and Working Solutions
A. Preparation of 10 mM Stock Solution in DMSO This protocol outlines the preparation of a concentrated stock solution suitable for in vitro cellular assays.
B. Preparation of Working Dilutions for Cell-Based Assays This protocol describes the dilution of the DMSO stock into an aqueous buffer for application to cells.
4. Experimental Protocol: Measuring Agonist Activity via Reporter Gene Assay The following workflow is based on the methodologies cited in the search results for characterizing this compound [1].
The diagram below outlines the key steps for determining the EC₅₀ of this compound on a target receptor using a reporter gene assay.
Detailed Steps:
5. Critical Considerations for Researchers
The oxytocin receptor (OTR) is a class A G-protein coupled receptor (GPCR) that plays crucial roles in both peripheral physiology and central nervous system function. OTR signaling primarily occurs through Gαq/phospholipase C (PLC) pathways, leading to inositol 1,4,5-triphosphate (InsP3)-mediated calcium release and diacylglycerol (DAG) activation of protein kinase C. However, research has revealed that OTR can also couple to other G proteins including Gαi and Gαs, creating complex signaling outcomes that depend on cellular context and ligand properties [1]. This receptor is expressed in various tissues including uterus, mammary gland, brain, heart, and certain cancer cells, mediating diverse effects from uterine contractions during labor to social behavior modulation and cardiovascular regulation [1] [2] [3].
The development of oxytocin receptor antagonists has been driven by two primary therapeutic needs: management of preterm labor and investigation of social behavior pathways. Atosiban, the first OTR antagonist approved for clinical use in Europe, represents a peptide-based antagonist developed specifically for preterm labor management [1] [4]. Research continues to develop newer antagonists with improved specificity, blood-brain barrier penetration, and reduced side effect profiles. The complex signaling properties of OTR antagonists have revealed that some compounds, including atosiban, can function as biased agonists, inhibiting certain pathways while activating others, particularly in different tissue contexts [5] [6]. This application note provides comprehensive protocols for studying OTR antagonism across multiple experimental systems, with emphasis on standardized methodologies and interpretation of complex results.
Table 1: Characteristics of Common Oxytocin Receptor Antagonists
| Compound | Chemical Class | Selectivity | Primary Applications | Key Limitations |
|---|---|---|---|---|
| Atosiban | Peptide | Dual OTR/AVP V1a antagonist | Preterm labor management [4] | Non-selective; activates pro-inflammatory pathways in amnion [5] |
| L-368,899 | Non-peptide | Selective OTR antagonist | Research tool for CNS studies [7] | Poor CNS penetration |
| Nolasiban | Non-peptide | Selective OTR antagonist | Preterm labor research [8] | Orally administered, still investigational |
| Barusiban | Peptide | High OTR affinity | Research tool | Short half-life |
Table 2: Pharmacological Properties of Oxytocin Receptor Antagonists in Experimental Models
| Antagonist | Effective Concentration Range | Model Systems | Key Demonstrated Effects |
|---|---|---|---|
| Atosiban | 600 nM (myometrial contraction) [8] | Human myometrium, rat brain | Inhibits OT-induced contractions; reduces anxiety-like behavior in stressed rats [7] [8] |
| L-368,899 | 10-100 nM (behavioral studies) [7] | Rat stress models | Prevents anxiolytic effects of carbetocin; blocks OXR expression changes in mPFC [7] |
| Nolasiban | 60 nM (myometrial contraction) [8] | Human myometrium | Inhibits both OT and PGF2α-induced contractions; suppresses inflammatory responses [8] |
The chronic social defeat stress model is widely used to study stress-related behaviors and the effects of OTR manipulation on anxiety and social avoidance. This protocol evaluates the efficacy of OTR antagonists in preventing stress-induced behavioral changes:
Animals: Adult male Sprague-Dawley rats (250-300 g) are typically used. Animals should be housed under standard conditions with a 12-hour light/dark cycle with food and water available ad libitum.
Defeat stress procedure: Experimental rats are exposed to a different aggressive resident rat for 10 minutes daily for 14 consecutive days. Physical confrontation should be monitored to prevent injury while allowing psychological stress.
Drug administration: OTR antagonists (e.g., L-368,899 or atosiban) are administered systemically (intraperitoneal or subcutaneous) once daily 30 minutes before defeat sessions. Dosing ranges from 10-100 nM for L-368,899 and 600 nM for atosiban based on published studies [7].
Behavioral testing:
Tissue collection: Following behavioral tests, rats are euthanized, and brains are collected for analysis of OTR expression in medial prefrontal cortex subregions (anterior cingulate, prelimbic, and infralimbic cortices) using validated methods [7].
For investigation of OTR antagonists in cardiovascular regulation, particularly in cardiac vagal neurons (CVNs) of the brainstem:
Stereotaxic surgery: Mice are anesthetized and placed in a stereotaxic frame. Viral vectors for selective manipulation of OXTR+ neurons are injected into the dorsal motor nucleus of the vagus (DMNX) using coordinates: AP 0 (at level of obex), ML 0.15 mm, DV 0.5 mm [2].
Retrograde labeling of CVNs: Cholera toxin B conjugated to Alexa Fluor 555 is injected into the right atrial pericardial space to label cardiac vagal neurons for identification in electrophysiological studies.
Electrophysiological recording: Brainstem slices containing DMNX are prepared. OTR antagonists are bath-applied while recording action potentials from identified CVNs to determine effects on firing rate.
Cardiovascular monitoring: Heart rate and blood pressure are recorded in conscious, freely moving animals following administration of OTR antagonists to determine effects on parasympathetic cardiac activity [2].
This protocol evaluates the effects of OTR antagonists on spontaneous and agonist-induced contractions in human myometrial tissue:
Tissue preparation: Human myometrial biopsies are obtained from pregnant women undergoing cesarean section at term (with ethical approval). Tissues are dissected into strips (1×1×0.5 cm) and mounted in organ baths containing oxygenated (95% O₂, 5% CO₂) physiological salt solution at 37°C.
Force measurement: Strips are connected to isometric force transducers under 2 g resting tension. After 60 minutes equilibration with regular washing, spontaneous contractile activity is recorded.
Agonist challenge: After establishing regular spontaneous contractions, strips are exposed to increasing concentrations of oxytocin (10⁻¹¹ to 10⁻⁷ M) or PGF2α (10⁻⁹ to 10⁻⁶ M) to establish concentration-response curves.
Antagonist testing: To test OTR antagonists, tissues are pre-incubated with atosiban (600 nM) or nolasiban (60 nM) for 20 minutes before agonist challenges [8]. Contraction parameters including amplitude, frequency, duration, and area under the curve are quantified.
Data analysis: Results are expressed as percentage inhibition of agonist-induced contractions compared to vehicle control. IC₅₀ values can be calculated from concentration-inhibition curves.
Cell isolation and culture: Human myometrial smooth muscle cells are isolated from tissue biopsies and cultured in DMEM/F12 medium supplemented with 10% FBS. Cells from passages 4-7 are used for experiments.
Calcium imaging: Cells are loaded with Fluo-4 AM (5 μM) for 60 minutes at 37°C. After washing, cells are transferred to a perfusion system on a fluorescence microscope.
Stimulation and inhibition: Cells are stimulated with oxytocin (100 nM) or PGF2α (1 μM) with or without pre-treatment with OTR antagonists (atosiban or nolasiban) for 20 minutes.
Image analysis: Fluorescence intensity is measured over time, with peak responses quantified as percentage change from baseline. Inhibition is calculated as percentage reduction in peak calcium response compared to agonist alone [8].
This protocol assesses the potential pro-inflammatory effects of OTR antagonists in fetal membranes, an important consideration for tocolytic applications:
Primary amniocyte culture: Human amniotic epithelial cells are isolated from term amniotic membranes obtained after delivery and cultured in DMEM/Ham's F12 medium with 10% FBS.
Treatment protocol: Cells are treated with OTR antagonists (e.g., atosiban at 10 μM) for 24 hours. Oxytocin (100 nM) is used as a positive control.
Western blot analysis: After treatment, cells are lysed and proteins separated by SDS-PAGE. Membranes are probed for phospho-p65 NF-κB, phospho-ERK1/2, phospho-p38, COX-2, and phospho-cPLA2.
Cytokine measurement: Culture supernatants are collected and analyzed for IL-6 and CCL5 using ELISA kits to quantify inflammatory cytokine secretion [5] [6].
G-protein involvement: To determine G-protein coupling, cells are pre-treated with pertussis toxin (PTX, 100 ng/mL) for 24 hours to inhibit Gαi signaling before antagonist treatment.
Given the emerging role of OTR in cancer, this protocol evaluates OTR antagonist effects in triple-negative breast cancer models:
Cell culture and transfection: MDA-MB-231 cells are maintained in DMEM with 10% FBS. For migration assays, cells are transfected with OTR expression plasmids or siRNA using FuGENE HD transfection reagent.
Migration assays: Transwell inserts (8 μm pore size) are used. Cells (2×10⁵) are placed in the upper chamber with serum-free medium, while the lower chamber contains medium with 10% FBS as chemoattractant. OTR antagonists (50 nM) are added to both chambers.
Analysis: After 24 hours, migrated cells are fixed, stained with crystal violet, and counted. For quantification, bound dye is eluted with acetic acid and absorbance measured at 570 nm [3].
Pathway inhibition: To investigate mechanisms, cells are pre-treated with EGFR inhibitor gefitinib (10 μM) or MEK inhibitor U0126 (10 μM) before migration assays.
A significant challenge in OTR research is the validation of antibodies for receptor detection. Recent studies have demonstrated that six commercially available OTR antibodies lacked specificity when tested in brain lysates from OTR knockout mice, despite detecting appropriate bands in wild-type animals [9]. These antibodies showed non-specific binding in brain tissue, though some worked adequately in uterine tissue. Researchers should:
Studies have revealed that OTR antagonists may display functional selectivity, where a compound antagonizes some signaling pathways while activating others. For example, atosiban inhibits oxytocin-induced contractions but activates Gαi-mediated pro-inflammatory pathways in human amnion, increasing prostaglandin E2 and cytokine production [5] [6]. This biased signaling has important implications for:
Figure 1: Oxytocin Receptor Signaling and Antagonism Mechanisms - This diagram illustrates the complex signaling pathways downstream of oxytocin receptor activation, showing how traditional antagonists block Gαq-mediated contraction pathways while potentially activating Gαi-mediated inflammatory pathways through biased signaling.
The study of oxytocin receptor antagonism requires sophisticated approaches that account for tissue-specific signaling, functional selectivity, and methodological challenges. The protocols outlined here provide comprehensive frameworks for investigating OTR antagonists across multiple experimental systems, from behavioral models to cellular signaling assays. As research in this field advances, particularly with growing interest in the therapeutic potential of OTR modulation for neuropsychiatric conditions, these standardized methodologies will facilitate more reproducible and translatable findings. Future directions should focus on developing antagonists with improved specificity and predictable signaling profiles across different tissues, as well as addressing the technical challenges in OTR detection and quantification.
The oxytocin receptor (OTR) antagonist (Phe²,Orn⁸)-oxytocin is a crucial tool in behavioral neuroscience for investigating the role of the endogenous oxytocin system in regulating sexual and social behaviors. Oxytocin (OT) is a nonapeptide that facilitates a range of social and reproductive behaviors in mammals. It is well-established that OT facilitates male rat sexual behavior when acting within specific brain regions such as the medial preoptic area (MPOA) and the paraventricular nucleus (PVN) of the hypothalamus [1]. The administration of OTR antagonists like (Phe²,Orn⁸)-oxytocin allows researchers to block this endogenous signaling, thereby elucidating the specific physiological and behavioral functions of OT.
The utility of this compound is highlighted by studies showing that central OT is involved in the expression of non-contact penile erections (NCPE) in male rats, a model for studying sexual arousal in a non-copulatory context. The antagonist d(CH₂)₅Tyr(Me)²-Orn⁸-vasotocin, a compound structurally and functionally similar to (Phe²,Orn⁸)-oxytocin, was found to dose-dependently reduce these erections when administered into the cerebral ventricles [2]. This indicates that (Phe²,Orn⁸)-oxytocin acts primarily by competitively binding to OTRs in the brain, preventing endogenous OT from exerting its effects, which include the facilitation of copulation and sexual arousal [1] [2].
The table below summarizes key quantitative findings from foundational studies utilizing oxytocin receptor antagonists to investigate sexual behavior.
Table 1: Summary of Experimental Findings from Key OTR Antagonist Studies
| Behavioral Paradigm | Brain Region Targeted | Compound & Dose | Key Quantitative Effect | Citation |
|---|---|---|---|---|
| Non-contact penile erections | Lateral ventricles (icv) | d(CH₂)₅Tyr(Me)²-Orn⁸-vasotocin (0.1, 0.5, 1 µg) | Dose-dependent reduction in NCPE episodes | [2] |
| Non-contact penile erections | Paraventricular Nucleus (PVN) | d(CH₂)₅Tyr(Me)²-Orn⁸-vasotocin (0.1, 1 µg) | No significant effect on NCPE episodes | [2] |
| Copulatory Behavior | Medial Preoptic Area (MPOA) | OTA (Oxytocin Antagonist) | Inhibited copulation in sexually experienced males | [1] |
| Oxytocin Receptor Expression | Medial Preoptic Area (MPOA) | N/A (Measurement post-behavior) | Higher OTR protein levels in sexually experienced vs. naïve males | [1] |
This protocol outlines the method for administering the OTR antagonist and testing its effect on copulatory behavior in male rats, based on the studies by Gil et al. [1].
This protocol is adapted from the work of Melis et al. and is used to assess sexual arousal without physical interaction [2].
The following diagram illustrates the core oxytocinergic pathways involved in regulating sexual behavior, highlighting the sites where (Phe²,Orn⁸)-oxytocin acts as an antagonist.
Diagram 1: Neural Circuitry of Oxytocin in Sexual Behavior. This diagram illustrates how endogenous oxytocin (OXT) released from the PVN acts on distinct brain regions to promote different components of sexual behavior. The OTR antagonist (Phe²,Orn⁸)-oxytocin blocks receptors in these key areas, inhibiting the behavioral output.
The diagram shows that endogenous OT released from the PVN acts on multiple brain regions to coordinate sexual behavior. Evidence suggests that OXT binding to OXTRs in the central amygdala (CeA) regulates the emotional component of social behaviors, while its action in the dorsal bed nucleus of the stria terminalis (dBNST) mediates the sustained motor component [3]. The MPOA is a major integrative site where OT facilitates the motor and motivational aspects of copulation itself [1]. (Phe²,Orn⁸)-oxytocin exerts its inhibitory effects by blocking OTRs in this distributed network.
The table below summarizes the key receptor selectivity and potency (EC₅₀) data for (Phe²,Orn⁸)-Oxytocin, which is critical for experimental design.
| Receptor / Assay | Species | EC₅₀ Value | Activity |
|---|---|---|---|
| V1a Vasopressin Receptor | Human | 0.27 nM | Agonist [1] |
| V1a Vasopressin Receptor | Rat | 0.12 nM | Agonist [1] |
| V1b Vasopressin Receptor | Human | 25 nM | Agonist [1] |
| V2 Vasopressin Receptor | Human | 155 nM | Agonist [1] |
| Oxytocin Receptor | Human | >10,000 nM | Negligible [1] |
| Rabbit Epididymis Contractility | Rabbit | 280 nM | Agonist (Functional) [1] |
This profile shows the compound has high selectivity for the V1a receptor over V2 and oxytocin receptors, though researchers should note its potential to also activate V1b receptors depending on concentration [1].
(Phe²,Orn⁸)-Oxytocin is offered by several biochemical suppliers for research purposes. The table below lists some available sources.
| Supplier | Catalog Number | Available Sizes |
|---|---|---|
| MedChemExpress | HY-P4678 | 1 mg, 5 mg, 10 mg [1] |
| 4adi.com | SP-100085-5 | 5 mg [2] |
| LabCart | E-PP-0270 | 100 mg [3] |
| Cymit Quimica | T76629 | Information on website [4] |
When procuring the compound, always verify the peptide's purity, amino acid sequence (Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH₂), and the presence of the disulfide bridge (Cys1-Cys6) with the supplier [1] [2].
(Phe²,Orn⁸)-Oxytocin activates V1a and V1b receptors, which are G-protein coupled receptors (GPCRs) that primarily signal through Gαq proteins [5] [6]. Activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively [6].
Sample Protocol: Intracellular Calcium Mobilization Assay This is a common method to measure functional activity at the V1a receptor.
The compound can be used in isolated tissue preparations to study physiologically relevant responses.
Sample Protocol: Isolated Tissue Bath Experiment
| Aspect | Recommendation |
|---|---|
| Physical Form | Lyophilized or solid, white to off-white powder [1]. |
| Solubility | Soluble to at least 50 mM in DMSO (hygroscopic; use freshly opened DMSO) [1]. |
| Stock Solution | Prepare stock solutions in DMSO at a high concentration (e.g., 1-10 mM). Aliquot to avoid repeated freeze-thaw cycles [1]. |
| Storage | Powder: Store desiccated at -20°C or -80°C for long-term stability. Stock Solution: Store aliquots at -80°C for up to 6 months or -20°C for 1 month [1]. |
| Working Dilution | Dilute the stock solution into an appropriate aqueous assay buffer immediately before use. |
The table below consolidates the available experimental data for (Phe2,Orn8)-Oxytocin [1].
| Parameter | Specification / Value |
|---|---|
| Molecular Weight | 992.18 g/mol [1] |
| Appearance | White to off-white solid [1] |
| Recommended Solvent | DMSO [1] |
| Stock Solubility | 50 mg/mL (50.39 mM) in DMSO [1] |
| Solubility Note | Requires ultrasonic treatment; the solution is hygroscopic [1] |
| Storage Conditions | Sealed storage, away from moisture [1] |
| Storage Duration | -80°C for 6 months; -20°C for 1 month (as a stock solution) [1] |
Here are answers to common questions and steps to resolve solubility problems.
Q1: What is the best way to prepare a stock solution of this compound?
Q2: My peptide is not dissolving properly. What should I do?
Q3: How can I prevent solubility issues in the future?
The following diagram outlines a logical path to follow if you face solubility challenges with this compound.
Here are common stability issues and their solutions, based on recent studies:
| Problem Area | Specific Issue | Potential Cause | Recommended Solution | Key Reference(s) |
|---|---|---|---|---|
| Enzymatic Degradation | Short in vivo half-life | Rapid cleavage by oxytocinases (e.g., P-LAP/IRAP, ERAP1, ERAP2) in blood serum [1]. | Modify peptide structure (e.g., N-terminal deamination, D-amino acids, carba bridge) [1] [2]. | [1] [3] |
| Susceptibility to general plasma peptidases. | Introduce lipidation to enhance plasma protein binding, reducing free fraction available for degradation [2]. | [2] | ||
| Chemical Instability | Low pH sensitivity | Susceptibility of specific functional groups (e.g., ESF) to acidic conditions [1]. | Avoid functionalization strategies with low pH stability; prefer amide bond or oxime ligation [1]. | [1] |
| Instability at neutral/basic pH | Degradation of certain conjugates (e.g., ESF) at physiological pH [1]. | Select more stable linker chemistries. The SFB-based analogue showed good stability at pH 7 [1]. | [1] | |
| Structural & Binding Issues | Lack of in vivo efficacy | Poor receptor selectivity, leading to off-target effects (e.g., activity on vasopressin V1a, V1b, or V2 receptors) [3] [2]. | Design selective agonists. Replace Pro7 with Gly7 and lipidate Lys8 to improve OXTR selectivity and stability [2]. | [3] [2] |
| Poor brain penetration | Inability of tracer to cross the blood-brain barrier, limiting CNS studies [1]. | Develop analogues that closely mimic native OT's physicochemical properties (e.g., similar hydrophobicity) [1]. | [1] |
The table below summarizes data from recent studies on novel oxytocin analogues, providing a comparison point for your own experimental outcomes.
| Analogue Name | Key Structural Modifications | Half-Life (in vivo) | OXTR Affinity (EC50) | Key Advantages / Notes |
|---|---|---|---|---|
| Native Oxytocin | - | ~1-6 min (human plasma) [3] | 2.3 nM [2] | Baseline for comparison. Metabolized by oxytocinases [1] [3]. |
| [18F]dOTK8[SFB] | N-terminal deamination, Leu8->Lys8, fluorobenzoate conjugation [1]. | >12 hours (in rat & human serum, in vitro) [1] | Comparable to native OT (lead candidate for PET imaging) [1]. | High stability, suitable for PET imaging, OTR-specific accumulation [1]. |
| ASK2131 | Carba bridge (S->CH2), Pro7->Gly7, Leu8->Lys8, lipidation [2]. | 2.3 hours (rat, sc administration) [2] | 1.1 nM [2] | Improved selectivity over V1aR, profound body weight reduction in DIO rats [2]. |
This is a core methodology used to evaluate the metabolic stability of your analogues [1].
Preparation:
Incubation:
Sampling:
Analysis:
Data Processing:
The following diagram illustrates the key stages in developing and characterizing a novel oxytocin analogue, as outlined in the research.
Q1: What are the primary strategies to improve the metabolic stability of oxytocin analogues? The main strategies involve modifying the peptide backbone to resist enzymatic degradation. This includes N-terminal deamination (removing the free amino group), replacing the disulfide bridge with a more stable carba bridge (replacing a sulfur with a methylene group, -CH2-), and the lipidation of the molecule to increase plasma protein binding, thereby shielding it from degradative enzymes [1] [2].
Q2: My analogue is stable in buffer but degrades rapidly in serum. What should I investigate? This is a classic sign of enzymatic degradation. Your focus should be on the actions of oxytocinases (a subfamily of M1 metallopeptidases like P-LAP/IRAP) and other serum peptidases [1]. Run a serum stability assay and use LC-MS to identify the primary cleavage products. This will tell you which peptide bond is being broken and guide your next round of structural stabilization (e.g., incorporating D-amino acids or other isosteric replacements at the cleavage site).
Q3: How can I quickly assess whether a structural modification is suitable? A combination of in vitro assays is most effective. Begin with hydrophobicity assessment via RP-HPLC to see if the analogue's properties are drug-like; a significant deviation from native oxytocin can predict poor biodistribution. Follow this with the serum stability assay and target engagement/selectivity assays to create a profile of stability and function before committing to costly and time-consuming in vivo studies [1].
This resource provides troubleshooting guides and FAQs for common experimental issues, drawing from established research practices in the field [1] [2] [3].
Q1: How can I confirm my peptide antagonist is binding specifically to its intended target? A peptide blocking (or pre-absorption) assay is the standard method to confirm binding specificity [1] [2]. This control experiment involves incubating your primary antibody with an excess of its immunizing peptide (the antagonist) before applying it to your sample. If the signal (e.g., on a western blot or in immunohistochemistry) is significantly reduced or disappears, it confirms the antibody's binding is specific to the epitope that the peptide mimics [1].
Q2: What are the critical parameters for characterizing antagonist-target interactions? Accurately measuring the kinetics of complex formation and the binding affinity is crucial for reproducibility. A fluorescence-based binding assay can be used to monitor these parameters in real-time [3]. The table below summarizes key quantitative data from a model system characterizing an Aβ(1–42) antagonist peptide:
Table 1: Characterization of a Model Peptide Antagonist (VFAFAMAFML)
| Parameter | Value | Experimental Context |
|---|---|---|
| Association Rate Constant (kₒₙ) | (4.0 ± 0.3) × 10⁻³ s⁻¹ [3] | Inhibition of Aβ(1–42):CaM complex formation [3]. |
| Half-time of Association | 173 ± 10 seconds [3] | Inhibition of Aβ(1–42):CaM complex formation [3]. |
| Peptide:Antibody Ratio | 5:1 (by weight) [1] | Standard protocol for a peptide blocking assay [1]. |
| Incubation Condition | 30 min at room temperature or overnight at 4°C [1] | Standard protocol for a peptide blocking assay [1]. |
Q3: Why might my peptide antagonist lose activity between experiments? Peptides and proteins are inherently unstable and susceptible to degradation, which is a major cause of inconsistent results [4]. Factors causing instability include:
Problem: High Background or Non-Specific Binding in Assays This is a common issue that can be addressed with a peptide blocking assay.
Table 2: Troubleshooting Non-Specific Binding
| Observation | Potential Cause | Solution |
|---|---|---|
| Multiple bands on a western blot. | Antibody binding to off-target proteins with similar epitopes [2]. | Perform a peptide blocking assay. Pre-incubate the antibody with a 5-fold excess (by weight) of the specific blocking peptide. The true specific band should disappear when using the blocked antibody [1] [2]. |
| High background staining in IHC/ICC. | Non-specific antibody binding to cellular components [1]. | |
| Signal persists after blocking. | The antibody is binding to an epitope not represented by your peptide, or the blocking is incomplete [1]. | Confirm peptide purity and sequence. Increase the peptide:antibody ratio or incubation time [1]. |
Problem: Inconsistent Biological Activity of the Peptide If your peptide's effect is variable between batches or experiments, focus on stability and handling.
Strategy 1: Optimize Storage and Handling
Strategy 2: Consider Structural Modification
The following diagram illustrates the logical flow and key decision points for setting up and validating a peptide blocking assay, a critical step for ensuring experimental reproducibility.
Detailed Protocol: Peptide Blocking Assay [1]
This protocol is essential for validating antibody specificity and should be a standard control when characterizing a new peptide antagonist or antibody batch.
Understanding how and why oxytocin degrades is the first step in troubleshooting issues with your samples. The table below summarizes the main degradation pathways identified in scientific studies for native oxytocin, which are critical to consider for your analog as well [1].
| Degradation Pathway | Conditions (pH) | Key Degradation Products |
|---|---|---|
| Deamidation [1] | Acidic (pH 2.0) | Deamidated species at Gln4, Asn5, and Gly9-NH2. |
| Disulfide Exchange & Aggregation [1] | Neutral to Alkaline (pH 4.5, 7.0, 9.0) | Trisulfide and tetrasulfide variants; disulfide- and dityrosine-linked dimers and larger aggregates. |
| Beta-Elimination [1] | Neutral to Alkaline (pH 4.5, 7.0, 9.0) | Not specified in detail, but contributes to overall degradation. |
The stability of oxytocin is highly dependent on pH and temperature. Degradation follows (pseudo) first-order kinetics and is fastest at alkaline pH (e.g., pH 9.0), followed by neutral pH (7.0), acidic pH (2.0), and is slowest at pH 4.5 [1]. The relationship between temperature and degradation rate can be described by the Arrhenius equation, with the highest activation energy (indicating greater stability) found at pH 4.5 [1].
The following diagram illustrates the core degradation workflow for oxytocin, which your analog will also be susceptible to:
This section addresses specific issues you might encounter, using the degradation knowledge as a foundation.
Q1: What is the most critical factor to control for maximizing the shelf-life of my (Phe2, Orn8)-oxytocin solution?
Q2: I suspect my sample has aggregated. What are the signs, and how can I confirm this?
Q3: Why might my (Phe2, Orn8)-oxytocin show reduced biological activity even when HPLC analysis looks clean?
The table below lists potential issues and evidence-based corrective actions.
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Loss of intact peptide (by HPLC) | High temperature, incorrect pH, prolonged storage [1]. | Adjust formulation to pH ~4.5; store samples at -20°C or lower; minimize freeze-thaw cycles. |
| Formation of multiple peaks (by RP-HPLC) | Deamidation (acidic conditions) or disulfide bridge variants (neutral/alkaline conditions) [1]. | Identify degradation type via MS/MS; use freshly prepared buffers at the correct pH; consider adding antioxidants for sulfide variants. |
| Reduced activity in bioassays | Degradation at critical residues (e.g., deamidation of Asn5, aggregation) [1]. | Confirm identity of degradation products; ensure sample is freshly prepared or properly stored; test a new aliquot from a reliable stock. |
Here are methodologies for analyzing your samples, based on techniques used in stability studies.
This is the primary method for quantifying the loss of intact peptide.
This protocol is essential for identifying the chemical nature of degradation products observed in HPLC.
The experimental workflow for this analysis is straightforward:
The table below summarizes the core issues, their underlying causes, and the primary experiments needed for diagnosis.
| Problem Area | Root Cause | Key Characterization Experiments |
|---|---|---|
| Receptor Binding & Selectivity [1] | Low affinity for OTR; high affinity for vasopressin receptors (V1aR, V1bR, V2R). | Competitive receptor binding assays; Second messenger assays (Ca²⁺, cAMP). |
| Metabolic Stability [2] | Rapid degradation by proteases (e.g., oxytocinases) in serum or tissue. | Serum stability assay; Liquid Chromatography-Mass Spectrometry (LC-MS) metabolite ID. |
| Functional Selectivity (Biased Signalling) [1] | Analogue preferentially activates a signaling pathway that does not elicit the desired physiological response. | BRET/FRET biosensors for G protein activation; β-arrestin recruitment assays. |
| Tissue Exposure & Selectivity [3] | Poor penetration into target tissue (e.g., brain) or excessive accumulation in non-target tissues leading to toxicity. | Structure-Tissue Exposure/Selectivity Relationship (STR) analysis; Preclinical PET imaging. |
1. Receptor Binding Affinity and Selectivity
2. Metabolic Stability in Serum
3. Functional Selectivity and G Protein Coupling
4. Structure-Tissue Exposure/Selectivity Relationship (STR) Analysis
The following diagram illustrates the complex signaling of the OXT/OTR system, which is the basis for understanding functional selectivity. A biased agonist might, for example, activate Gi-mediated pathways but not Gq or β-arrestin pathways.
Diagram 1: Oxytocin Receptor Signaling Pathways. The diagram shows how OXT binding can activate multiple downstream effectors, including Gq and Gi proteins, and recruit β-arrestin, leading to different physiological responses.
The Structure–Tissue Exposure/Selectivity–Activity Relationship (STAR) framework proposes that optimal drug candidates should be classified based on both their potency/selectivity and their tissue exposure/selectivity [3]. The following diagram visualizes this classification, which is crucial for balancing clinical dose, efficacy, and toxicity.
Diagram 2: The STAR Framework for Drug Candidate Classification. This framework helps in selecting candidates based on potency and tissue exposure properties [3].
What is the best long-term storage method for lyophilized peptides? For long-term storage (over 4 weeks), lyophilized peptides should be kept at -20°C or -80°C in airtight, light-resistant vials. To maximize stability, protect them from moisture by including a desiccant and, for highly sensitive peptides, purge the vial with an inert gas like nitrogen or argon before sealing [1] [2] [3].
My peptide vial was left at room temperature for a week. Is it still usable? Lyophilized peptides are generally stable at room temperature for several days to weeks [1]. However, prolonged exposure can lead to gradual degradation, especially if the peptide contains unstable residues or was exposed to humidity or light [4]. It is best to assess its integrity through analytical methods like HPLC or mass spectrometry before use in critical experiments.
How should I handle a peptide that arrived as a gel or looks wet? Some peptides, particularly short sequences, are highly hygroscopic and can absorb moisture from the air, appearing as a gel or wet solid upon receipt [1]. This does not necessarily mean the peptide is degraded. You can attempt to re-lyophilize it to remove the absorbed water or dissolve it directly in an appropriate solvent for immediate use.
Why is my reconstituted peptide solution cloudy? A cloudy solution indicates that the peptide has not fully dissolved and is in suspension [5] [6]. This can happen if the solvent is not optimal. You can try sonicating the solution in a water bath, gently warming it, or adding a minimal amount of a stronger solvent like DMSO (if compatible with your assay) to achieve a clear solution [7] [6].
The following table summarizes the key storage conditions for different peptide forms based on current guidelines.
| Peptide Form | Short-Term Storage (≤ 4 weeks) | Long-Term Storage (> 4 weeks) | Key Considerations & Risks |
|---|---|---|---|
| Lyophilized Powder | 4°C or room temperature (for days/weeks) [1] [5] | -20°C or -80°C [1] [2] | Moisture, light, and oxygen are primary risks. Can be stable for months to years if stored correctly [4] [3]. |
| Reconstituted Solution | Up to 1-2 weeks at 4°C [1] [2] | Aliquots at -20°C (3-4 months) or -80°C (~1 year) [1] | Highly unstable. Avoid repeated freeze-thaw cycles. Susceptible to hydrolysis and microbial growth [1] [6]. |
| Amino Acids of Concern | (Not applicable) | (Not applicable) | Cys, Met, Trp: Prone to oxidation [2] [6]. Asn, Gln: Prone to deamidation [1] [8]. |
Principle: The goal is to dissolve the peptide into a stable stock solution for experiments while minimizing degradation. Always wear appropriate personal protective equipment (PPE) including gloves and safety glasses [1].
Workflow Overview:
Materials:
Procedure:
| Problem | Possible Cause | Solution |
|---|---|---|
| Peptide does not dissolve | Incorrect solvent choice; high hydrophobicity; aggregation. | Recalculate net charge and try a different solvent class. For hydrophobic peptides, use organic solvents (DMSO, DMF) or chaotropic agents [7] [6]. |
| Reconstituted solution loses activity quickly | Degradation in solution; repeated freeze-thaw cycles; microbial contamination. | Always store solutions at -20°C or below in single-use aliquots. Use sterile buffers at pH 5-6 and consider filtering through a 0.2 µm filter [2] [6]. |
| Lyophilized powder changes color | Oxidation of residues like Cys, Met, or Trp. | For new synthesis, request the peptide be shipped in vials purged with inert gas. For existing stock, purge the vial with nitrogen or argon before resealing [2] [6]. |
| Low peptide recovery from vial | Adsorption of the peptide to the vial walls. | Use glass vials or low-adsorption polypropylene vials, especially for hydrophobic or dilute peptides [8] [5]. |
The table below summarizes key peptide analogues discussed in the scientific literature, which are often used as reference points or therapeutic agents.
| Analogue Name | Primary Receptor Selectivity | Key Pharmacological Characteristics & Clinical/Research Use |
|---|---|---|
| Desmopressin (dDAVP) [1] [2] | V2 receptor agonist | Highly selective for renal V2 receptors; prolonged antidiuretic activity; used to treat diabetes insipidus [1] [2]. |
| Terlipressin [2] | V1a receptor agonist | Synthetic long-acting analogue; prodrug converted to lysine-vasopressin; used for variceal bleeding [2]. |
| Atosiban [1] [3] | Oxytocin receptor antagonist | Peptide antagonist; used to delay premature labor [1] [3]. |
| Carbetocin [3] | Oxytocin receptor agonist | Long-acting OT agonist; used to prevent postpartum hemorrhage [3]. |
| VDAVP [1] | V2 receptor agonist | Peptide analogue with high selectivity for V2 over V1a receptors (A/P ratio: 17,650) used as a research tool [1]. |
| [Thr4, Gly7]OT [1] | Oxytocin receptor agonist | Peptide with high selectivity for OT receptors over V1a and V2 receptors (O/P ratio: >16,600) [1]. |
| d[D-Tyr(Et)², Thr⁴, Orn⁸]OT | Not specified in results | An oxytocin antagonist; specific quantitative comparison data with other analogues not available in search results. |
Researchers characterize these analogues using established pharmacological methods. The workflow below outlines a common assay for evaluating receptor signaling:
The diagram illustrates a typical workflow. Here are the detailed methodologies for key experiments:
Cell-Based Calcium Mobilization Assay: This protocol measures Gq-protein-mediated signaling, a primary pathway for OT and V1a receptors.
Membrane Hyperpolarization Assay: This assay investigates downstream effects of calcium signaling.
When comparing analogues, researchers focus on several key pharmacological parameters derived from these experiments:
The table below summarizes the key characteristics of (Phe²,Orn⁸)-oxytocin (also referred to as [Phe²,Orn⁸]VT or Vasotocin analogue) based on the retrieved research.
| Aspect | Description |
|---|---|
| Primary Pharmacological Role | Characterized as a V1 vasopressin receptor agonist in rat brain studies [1]. |
| Receptor Selectivity | In the rat brain, it distinguishes V1 receptors from renal V2 and anterior pituitary V1b receptors [1]. For human receptors, it presents a mixed V1a/Oxytocin receptor (OTR) pharmacological profile [2]. |
| Key Experimental Findings | Used in competition experiments to define the ligand specificity of vasopressin binding sites in the rat brain, confirming they are V1 receptors [1]. |
| Notable Characteristics | A vasotocin structural analogue, F-180, was designed based on its structure. Marked species-specific differences exist; its selectivity for human V1a receptors is weak compared to its action on rat receptors [2]. |
The studies referencing (Phe²,Orn⁸)-oxytocin employed several sophisticated techniques to characterize its function. Here are the key methodological details that support the data in the table:
Based on the search results, (Phe²,Orn⁸)-oxytocin is part of a family of structurally related nonapeptides. The following diagram illustrates the general signaling pathways activated by these peptides and their receptors, which provides context for its pharmacological action.
This diagram shows that (Phe²,Orn⁸)-oxytocin primarily targets the V1 receptor pathway, which is coupled to Gq proteins and leads to phospholipase C (PLC) activation. This pathway is known to mediate effects like smooth muscle contraction [1] [3]. The oxytocin receptor (OTR), for which the compound also shows affinity, can signal through multiple G-proteins (Gq, Gi, Gs), resulting in diverse cellular outcomes including proliferation, metabolism, and social behaviors [3] [4].
| Experimental Model | Tissue/Condition | Key Efficacy Findings | Concentrations/Doses Tested |
|---|---|---|---|
| Rat Organ Bath [1] | Bladder & Prostate (Obese & Non-obese rats) | ↓ Spontaneous contractions (Bladder: p<0.0001 obese, p<0.01 non-obese; Prostate: p<0.01 obese, p<0.0001 non-obese). Attenuated oxytocin-induced contractions in obese rat bladder (p<0.05 at 10 µM) [1] | 1 µM and 10 µM |
| Human Organ Bath [2] | Prostate (from male patients) | ↓ Spontaneous contractions (p < 0.05). Individual responsiveness to Atosiban was greater in tissue from older men (R² = 0.472, p < 0.05) [2] | 1, 10, 100, and 300 nM |
| Rat Autism Model [3] | Valproic acid (VPA)-induced autism | Ameliorated autistic-like behaviors (social impairment, anxiety, stereotypical behavior). Improved impairments in synaptic plasticity [3] | 100 µg/5 µl, intracerebroventricular (ICV) injection |
For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited studies.
This protocol is used to measure the contractile activity of isolated tissue strips and is common in drug efficacy studies [1] [2].
This protocol assesses the impact of a drug on complex behaviors in an animal model of disease [3].
The efficacy of OXTR antagonists is rooted in their ability to block a specific signaling cascade. The diagram below illustrates the core pathway activated when oxytocin binds to its receptor.
This pathway highlights that Atosiban functions as a competitive antagonist at the OXTR, preventing the natural hormone from initiating the downstream signaling cascade that ultimately leads to smooth muscle contraction [4] [5].
When interpreting this data, it's crucial for professionals to note the current landscape of OXTR antagonist research:
The table below summarizes the available experimental data on the receptor affinity and functional activity of (Phe²,Orn⁸)-Oxytocin.
| Receptor / Assay System | Activity (EC₅₀) | Functional Role |
|---|---|---|
| Human V1a Vasopressin Receptor (in HEK293 cells) | 0.27 nM [1] | Primary activity; induces calcium signaling & phosphoinositide turnover [2]. |
| Rat V1a Vasopressin Receptor (in HEK293 cells) | 0.12 nM [1] | High potency agonist. |
| Human V1b Vasopressin Receptor (in Flp-In-293 cells) | 25 nM [1] | Agonist activity. |
| Human V2 Vasopressin Receptor (in HEK293 cells) | 155 nM [1] | Weak agonist activity; demonstrates selectivity over V2. |
| Human Oxytocin (OT) Receptor (in CHO-K1 cells) | > 10,000 nM [1] | Negligible activity; confirms high selectivity for V1 over OT receptors. |
| Rabbit Epididymis Contractility (ex vivo) | 280 nM [1] | Functional correlate of V1 receptor activation in tissue. |
The high selectivity of (Phe²,Orn⁸)-Oxytocin arises from its specific molecular interactions. The following diagram illustrates the core signaling pathway it activates upon binding to the V1a receptor.
This pathway is consistent with established V1 receptor signaling, where activation leads to a rise in intracellular calcium, a key second messenger [2].
To validate (Phe²,Orn⁸)-Oxytocin in your research, you can employ the following established methodologies.
This method directly measures the increase in intracellular calcium, a primary downstream effect of V1 receptor activation.
This assay quantifies the upstream product of PLCβ activation, providing a direct measure of receptor-mediated Gq signaling.
This functional cell-based assay is ideal for high-throughput profiling of compound activity across different receptor subtypes.
When using (Phe²,Orn⁸)-Oxytocin as a research tool, please note:
| Peptide Analog Name | Key Structural Modifications | Primary Experimental Findings | Key References |
|---|
| dOTK8[SFB] (PET Tracer Candidate) | N-terminal deamination (dCys1); Leu8→Lys8; Lys8 functionalized with fluorobenzoate. | • Hydrophobicity: Similar to endogenous OT. • Stability: Stable in serum (t₁/₂ >12 h). • Function: Successfully used for preclinical PET imaging; showed specific accumulation in OTR-rich tissues. | [1] | | Fluorescent Tracers (e.g., d(Orn)8OT-[PEG5]-d-Lys) | Orn8 modification; attachment of bright, photostable fluorophores (e.g., Cy3, Cy5) via a PEG linker with d-Lys. | • Selectivity: High for OTR over vasopressin receptors. • Function: Enables OTR visualization, activation, and internalization in live and fixed cells; suitable for super-resolution microscopy and FACS. | [2] | | Position 7 Modified Antagonists (e.g., [Mpa¹, d-Tyr(Et)², d-Tic⁷]OT) | Deamination at position 1; d-Tyr(Et) at position 2; conformationally restricted d-Tic at position 7. | • Activity: Potent anti-OT (antagonist) activity in rat uterotonic assay. • Selectivity: High affinity for human OTR; no significant pressor activity (selective over vasopressin receptors). | [3] |
The evaluation of oxytocin analogs typically involves a suite of biochemical and pharmacological tests. Here are the core methodologies referenced in the studies.
The diagrams below illustrate the core oxytocin signaling pathway and the general logic behind designing modified peptides. The DOT code is provided for your use.
Diagram 1: Simplified Oxytocin Signaling Pathway. This pathway shows how oxytocin binding to its GPCR primarily activates the Gq protein, leading to phospholipase C (PLC) activation. PLC cleaves PIP₂ into IP₃ and DAG. IP₃ triggers calcium release from internal stores, while DAG activates Protein Kinase C (PKC). Together, these signals drive the cellular response [5].
Diagram 2: Logic of Oxytocin Peptide Modification. This chart outlines the rational design process for creating new oxytocin analogs. A specific design goal leads to a modification strategy, which is implemented through precise chemical changes to the peptide structure [1] [2] [3].